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  • Product: Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate

Core Science & Biosynthesis

Foundational

Pharmacokinetics and ADME Profiling of Benzo[b]thiophene-2-Carboxylate Small Molecule Inhibitors: A Technical Guide

Executive Summary The benzo[b]thiophene-2-carboxylate scaffold is a highly privileged pharmacophore in modern drug discovery. Small molecules bearing this core have demonstrated potent inhibitory activity across a divers...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzo[b]thiophene-2-carboxylate scaffold is a highly privileged pharmacophore in modern drug discovery. Small molecules bearing this core have demonstrated potent inhibitory activity across a diverse array of therapeutic targets, including myeloid cell leukemia 1 (Mcl-1) and branched-chain α-ketoacid dehydrogenase kinase (BDK)[1][2]. While achieving high target affinity is critical, the true bottleneck in the clinical translation of these inhibitors lies in their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. This whitepaper provides an in-depth technical analysis of the pharmacokinetic (PK) dynamics of benzo[b]thiophene-2-carboxylates, utilizing the benchmark BDK inhibitor 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) as a primary case study.

Structural Dynamics and Pharmacokinetic Profiling

The core structure of benzo[b]thiophene-2-carboxylate provides a rigid, planar, and lipophilic backbone that readily intercalates into hydrophobic protein pockets. The carboxylic acid moiety is essential for forming critical hydrogen bonds and electrostatic interactions within allosteric sites. However, free carboxylates often suffer from poor membrane permeability and rapid phase II metabolism (glucuronidation).

To counteract this, strategic halogenation is employed. In the case of BT2, the addition of chlorine atoms at the 3- and 6-positions serves a dual purpose:

  • Steric Shielding: The halogens sterically hinder adjacent sites on the aromatic ring, preventing cytochrome P450 (CYP450)-mediated aromatic hydroxylation.

  • Electronic Modulation: The electron-withdrawing nature of chlorine lowers the pKa of the carboxylic acid slightly while increasing overall lipophilicity (LogP), thereby enhancing passive cellular diffusion without sacrificing aqueous solubility.

This structural optimization results in an exceptional pharmacokinetic profile. BT2 exhibits a terminal half-life (T1/2) of 730 minutes and shows zero degradation in standard 240-minute microsomal stability assays[1].

Quantitative Pharmacokinetic Data

To contextualize the ADME advantages of the halogenated benzo[b]thiophene-2-carboxylate scaffold, Table 1 compares BT2 and its prodrug derivative (BT3) against the legacy BDK inhibitor (S)-CPP.

Table 1: Comparative Pharmacokinetic and Pharmacodynamic Parameters

CompoundTargetIC50 (μM)Terminal T1/2 (min)Metabolic Stability (240 min)Mechanism of Action
BT2 BDK3.19730No degradationAllosteric Inhibition
BT3 (Prodrug) BDKN/A (In vivo)ExtendedStableIntracellular Hydrolysis
(S)-CPP BDK~ SimilarShortRapid degradationAllosteric Inhibition

Data synthesized from high-throughput screening and in vivo murine models[1][3].

Mechanistic Pathway of BDK Inhibition

The primary utility of BT2 lies in its ability to modulate branched-chain amino acid (BCAA) metabolism. By binding to the allosteric site of BDK, BT2 triggers a helix movement in the N-terminal domain. This conformational shift causes BDK to dissociate from the branched-chain α-ketoacid dehydrogenase complex (BCKDC), accelerating the degradation of the kinase and leaving BCKDC in its active, dephosphorylated state[1].

G BT2 BT2 (Benzo[b]thiophene-2-carboxylate) BDK BDK (Kinase) BT2->BDK Allosteric Inhibition BCKDC_P Phosphorylated BCKDC (Inactive) BDK->BCKDC_P Kinase Blockade BCKDC Dephosphorylated BCKDC (Active) BCKDC_P->BCKDC Phosphatase Action BCAA BCAA Pool BCKDC->BCAA Catalyzes Oxidation Metab BCAA Oxidation Products BCAA->Metab Degradation

Fig 1. Mechanistic pathway of BDK inhibition by BT2 leading to BCAA oxidation.

Self-Validating Experimental Workflows

To rigorously evaluate the pharmacokinetics of benzo[b]thiophene-2-carboxylate derivatives, the following self-validating protocols must be implemented. These methodologies are designed not just to generate data, but to internally verify the integrity of the results.

Protocol 1: In Vitro Metabolic Stability (Microsomal Assay)

Objective: To quantify the CYP450-mediated phase I metabolism of the inhibitor. Causality & Design: We utilize an NADPH regenerating system rather than direct NADPH addition. NADPH is thermally unstable at 37°C; a regenerating system ensures steady-state cofactor levels, guaranteeing that any plateau in metabolism is due to substrate depletion or enzyme inactivation, not cofactor exhaustion.

Step-by-Step Methodology:

  • Preparation: Thaw liver microsomes (human or murine) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological intracellular pH.

  • Incubation Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) and the benzo[b]thiophene-2-carboxylate inhibitor (final concentration 1 μM) in the buffer.

  • Self-Validation Controls:

    • Positive Control: Run a parallel assay using Verapamil (a known rapid metabolizer) to validate microsomal enzyme activity.

    • Negative Control: Prepare a sample identical to the test mixture but omit the NADPH regenerating system. This isolates CYP-mediated degradation from chemical instability or non-specific protein binding.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Sampling & Quenching: At predetermined intervals (0, 15, 30, 60, 120, 240 min), extract 50 μL aliquots and immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing an internal standard (IS). The organic solvent denatures the enzymes instantly, halting metabolism.

  • Centrifugation: Centrifuge at 15,000 × g for 10 minutes to pellet precipitated proteins. Extract the supernatant for LC-MS/MS analysis.

Protocol 2: In Vivo Pharmacokinetic Profiling via LC-MS/MS

Objective: To determine the bioavailability, clearance, and half-life of the inhibitor in a murine model. Causality & Design: The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode is non-negotiable for this assay. MRM isolates the precursor ion in Q1, fragments it in Q2, and selects a specific product ion in Q3, effectively filtering out the complex biological matrix of blood plasma and ensuring absolute specificity.

Step-by-Step Methodology:

  • Dosing: Administer the benzo[b]thiophene-2-carboxylate inhibitor (e.g., BT2 at 10 mg/kg) to wild-type CD-1 mice via intraperitoneal (IP) or oral (PO) routes[3].

  • Serial Sampling: Collect blood samples (~50 μL) via the tail vein or submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes.

  • Plasma Isolation: Centrifuge the blood at 2,000 × g for 10 minutes at 4°C to separate plasma.

  • Extraction & Internal Standard (IS) Addition: Add 10 μL of the plasma to 90 μL of extraction solvent (methanol/acetonitrile) spiked with a stable-isotope-labeled internal standard. Self-Validation: The IS corrects for any matrix-induced ion suppression in the mass spectrometer and variations in extraction recovery.

  • LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system. Calculate PK parameters (AUC, Cmax, Tmax, T1/2) using non-compartmental analysis software.

Prodrug Strategies for Enhanced Bioavailability

While BT2 exhibits excellent metabolic stability, the free carboxylate group limits its cellular penetrance in certain target tissues. To bypass this, researchers have developed prodrugs such as BT3 (N-(4-acetamido-1,2,5-oxadiazol-3-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide)[3]. By masking the carboxylic acid as a carboxamide, the lipophilicity is increased, facilitating rapid cellular uptake. Once internalized, intracellular amidases cleave the oxadiazole moiety, liberating the active BT2 carboxylate directly at the site of action. This strategy significantly increases residual BCKDC activity in cultured cells compared to the parent compound[1][3].

References

  • Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed. nih.gov. 1

  • 3,6-dichloro-benzo[b]thiophene-2-Carboxylic Acid (CAS 34576-94-8) - Cayman Chemical. caymanchem.com.2

  • Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-chain -Ketoacid Dehydrogenase Kinase* - Semantic Scholar. semanticscholar.org. 3

Sources

Exploratory

Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate molecular weight and binding affinity

Technical Whitepaper: Physicochemical Profiling and Binding Affinity of the Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate Scaffold Strategic Context in Drug Discovery The benzo[b]thiophene-2-carboxylate core i...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Physicochemical Profiling and Binding Affinity of the Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate Scaffold

Strategic Context in Drug Discovery

The benzo[b]thiophene-2-carboxylate core is a privileged heterocyclic scaffold in modern medicinal chemistry, renowned for its ability to engage hydrophobic pockets across a diverse array of therapeutic targets[1],[2]. Specifically, Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate (MCHBC) serves as a high-efficiency fragment and synthetic intermediate. By combining a rigid aromatic core with precise hydrogen-bonding and halogen-bonding vectors, MCHBC acts as an ideal starting point for Fragment-Based Drug Discovery (FBDD) and lead optimization campaigns targeting viral capsids, parasitic enzymes, and viral proteases[1],[3],[4].

Physicochemical Profiling and Molecular Weight Analysis

For a fragment to be viable in FBDD, it must strictly adhere to the Astex "Rule of Three" (RO3), which dictates a molecular weight (MW) of ≤300 Da, ≤3 hydrogen bond donors, and ≤3 hydrogen bond acceptors.

The molecular weight of MCHBC is precisely 242.67 g/mol (Exact Mass: 241.98 g/mol ). This low molecular weight is a strategic asset; it allows medicinal chemists to append solubilizing groups or additional pharmacophores without prematurely exceeding Lipinski’s Rule of Five during lead optimization[4].

Table 1: Physicochemical Properties of MCHBC

PropertyValueFBDD Relevance & Causality
Molecular Weight 242.67 g/mol <300 Da; allows significant mass budget for lead optimization.
Chemical Formula C10H7ClO3SDefines heavy atom count, maintaining optimal ligand efficiency.
H-Bond Donors 1 (-OH at C6) <3 ; ensures favorable membrane permeability and desolvation energy.
H-Bond Acceptors 3 (-O-, =O, -OH) ≤3 ; minimizes entropic penalties upon target binding.
Halogen Vectors 1 (-Cl at C7)Increases local lipophilicity and enables directed halogen bonding.

Mechanistic Target Engagement and Binding Affinity

While MCHBC itself is a low-molecular-weight intermediate, its intrinsic binding affinity ( Kd​ ) typically resides in the high micromolar range. However, it exhibits exceptionally high ligand efficiency, making it a powerful anchor for high-affinity target engagement.

  • Viral Capsid Inhibition (Rhinovirus): Derivatives of the 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate scaffold act at the entry stage of the viral replication cycle[1]. The benzothiophene core inserts deep into the hydrophobic pocket of the hRV VP1 capsid protein. The 7-chloro substituent is critical here; its steric bulk and lipophilicity perfectly complement a sub-pocket within VP1, displacing high-energy water molecules to entropically drive binding. Optimized derivatives achieve potent EC50​ values of 1.2 μM against hRV-A21[1].

  • Allosteric Protease Inhibition (SARS-CoV-2 MPRO): In silico and structural studies demonstrate that benzo[b]thiophene-2-carboxylates exhibit strong allosteric affinity for the dimerization binding site of SARS-CoV-2 MPRO, yielding Induced Fit Docking (IFD) scores as low as −675.7 kcal/mol[3].

  • Parasitic N-Myristoyltransferase (NMT): The scaffold is also a validated starting point for inhibiting Plasmodium falciparum NMT, where the core mimics the myristoyl-CoA substrate, achieving Ki​ values in the nanomolar range after ester modification and extension[2],[4].

Table 2: Binding Affinity Evolution of the Benzo[b]thiophene Scaffold

TargetLigand ClassBinding Affinity / PotencyMechanism of Action
Rhinovirus (hRV-A21) Substituted Benzo[b]thiophene Ester EC50​=1.2μM Capsid VP1 hydrophobic pocket insertion[1]
P. falciparum NMT Benzo[b]thiophene Oxadiazole Ki​<10nM Myristoyl-CoA competitive inhibition[2]
SARS-CoV-2 MPRO Benzo[b]thiophene-2-carboxylateIFD Score -675.7Allosteric dimerization site binding[3]
α -amylase Benzo[b]thiophene-2-carboxylate IC50​=5.37μM Competitive enzyme inhibition[5]

Experimental Methodologies

Protocol A: Regioselective Synthesis of MCHBC

To synthesize the 7-chloro derivative from methyl 6-hydroxybenzo[b]thiophene-2-carboxylate[6], electrophilic aromatic substitution is employed.

  • Causality of Design: The hydroxyl group at C6 strongly activates the aromatic ring via resonance electron donation. Because the C7 position is ortho to the hydroxyl group and sterically distinct from C5, chlorination is highly regioselective at C7[1].

  • Step-by-Step Procedure:

    • Dissolve 0.450 mmol of methyl 6-hydroxybenzo[b]thiophene-2-carboxylate in 2 mL of anhydrous Tetrahydrofuran (THF) under an argon atmosphere.

    • Add 0.495 mmol (1.1 equivalents) of N-Chlorosuccinimide (NCS) in a single portion. Rationale: NCS provides a controlled, mild source of electrophilic chlorine, preventing over-chlorination.

    • Stir the reaction mixture at 30 °C for 6 hours[1].

    • Quench the reaction by diluting with 50 mL of Ethyl Acetate (EtOAc) and 50 mL of deionized water.

    • Extract the aqueous layer with EtOAc ( 3×20 mL), dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate in vacuo.

    • Purify via flash column chromatography to isolate the pure MCHBC solid.

Protocol B: Self-Validating Surface Plasmon Resonance (SPR) for Fragment Affinity

Because fragments like MCHBC have fast association/dissociation rates ( kon​ / koff​ ) and low molecular weights, traditional endpoint assays often fail to detect their binding. SPR is the gold standard here.

  • Self-Validation Mechanism: Fragments must be dissolved in DMSO, which causes massive bulk refractive index shifts. A self-validating SPR protocol must include an unmodified reference channel and a 6-point DMSO calibration curve to mathematically subtract solvent artifacts.

  • Step-by-Step Procedure:

    • Immobilization: Covalently couple the target protein (e.g., VP1 or MPRO) to a CM5 sensor chip via standard amine coupling until a density of ~3000 Response Units (RU) is achieved. Leave Flow Cell 1 unmodified as a reference.

    • Buffer Preparation: Prepare running buffer (e.g., PBS-P+ with 5% DMSO). Ensure the DMSO concentration matches the fragment samples exactly to prevent bulk effect mismatch.

    • DMSO Calibration: Inject a series of buffer blanks containing 4.5% to 5.5% DMSO to construct a solvent correction curve.

    • Analyte Injection: Flow MCHBC over both flow cells at concentrations ranging from 10 μM to 500 μM at a high flow rate (50 μL/min ) to minimize mass transport limitations.

    • Data Analysis: Double-reference the sensograms (subtracting Flow Cell 1 and the buffer blank). Fit the steady-state affinity data to a 1:1 Langmuir binding model to derive the Kd​ .

Visualizations

Workflow A Fragment Library Screening B MCHBC Hit (MW: 242.68) A->B C Structural Biology (X-ray/SPR) B->C D Lead Optimization (Ester/Core Mod) C->D E High-Affinity Candidate D->E

Caption: Fragment-to-Lead optimization workflow utilizing the MCHBC scaffold.

Pathway Ligand MCHBC Scaffold Cl 7-Chloro Group (Halogen Bonding) Ligand->Cl OH 6-Hydroxy Group (H-Bond Donor) Ligand->OH Core Benzothiophene Core (Hydrophobic Interaction) Ligand->Core Target Viral VP1 Pocket Cl->Target OH->Target Core->Target Effect Capsid Stabilization & Entry Inhibition Target->Effect

Caption: Mechanistic binding interactions of MCHBC within the viral VP1 hydrophobic pocket.

References

  • A Novel Series of Highly Potent Small Molecule Inhibitors of Rhinovirus Replication Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • In Silico Design of New Dual Inhibitors of SARS-CoV-2 MPRO through Ligand- and Structure-Based Methods Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Synthesis, antidiabetic activity and in silico studies of benzo[b]thiophene Source: Atmiya University Library and Learning Center URL:[Link]

  • Design and Synthesis of High Affinity Inhibitors of Plasmodium falciparum and Plasmodium vivax N-Myristoyltransferases Directed by Ligand Efficiency Dependent Lipophilicity (LELP) Source: PMC / Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Mechanistic Insights of Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate

Introduction and Strategic Context The development of highly potent small molecule inhibitors for viral replication often relies on the precise functionalization of core heterocyclic scaffolds. Derivatives of 6-hydroxybe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Context

The development of highly potent small molecule inhibitors for viral replication often relies on the precise functionalization of core heterocyclic scaffolds. Derivatives of 6-hydroxybenzo[b]thiophene-2-carboxylates have been identified as critical intermediates in the synthesis of capsid-binding antiviral compounds, particularly those exhibiting selective activity against human rhinovirus (hRV) species[1].

This application note details the regioselective chlorination protocol required to synthesize Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate . The methodology is adapted from established protocols for the homologous ethyl ester, leveraging electrophilic aromatic substitution to precisely install a halogen at the 7-position of the benzothiophene core[1].

Mechanistic Rationale and Experimental Design

The synthesis relies on the inherent electronic properties of the 6-hydroxybenzo[b]thiophene system.

  • Regioselectivity: The hydroxyl group at the C6 position acts as a strong electron-donating group (EDG) via resonance, highly activating the aromatic ring toward electrophilic attack. The C7 position, being ortho to the hydroxyl group, is sterically accessible and electronically favored for substitution.

  • Reagent Selection (NCS): N-Chlorosuccinimide (NCS) is selected over elemental chlorine gas ( Cl2​ ) or sulfuryl chloride ( SO2​Cl2​ ) because it provides a controlled, mild release of electrophilic chlorine ( Cl+ ). This prevents over-chlorination (e.g., at the C5 position) and oxidative degradation of the electron-rich benzothiophene core[1].

  • Solvent and Thermodynamics: Tetrahydrofuran (THF) serves as an optimal polar aprotic solvent, ensuring complete dissolution of both the starting material and NCS. The reaction proceeds efficiently at a mild 30 °C, balancing the activation energy required for the substitution while suppressing unwanted side reactions[1].

Quantitative Reaction Parameters
Reagent / MaterialMW ( g/mol )EquivalentsAmount (Scale)Function
Methyl 6-hydroxybenzo[b]thiophene-2-carboxylate208.231.0100 mg (0.480 mmol)Starting Material
N-Chlorosuccinimide (NCS)133.531.170.5 mg (0.528 mmol)Chlorinating Agent
Tetrahydrofuran (THF)72.11-2.0 mLSolvent
Ethyl Acetate (EtOAc)88.11-110 mL (total)Extraction Solvent
Deionized Water ( H2​O )18.02-50 mLAqueous Wash

Experimental Workflow Visualization

SynthesisWorkflow SM Methyl 6-hydroxybenzo[b] thiophene-2-carboxylate (1.0 eq) Reaction Electrophilic Aromatic Substitution (THF, 30 °C, 6 h) SM->Reaction Reagent N-Chlorosuccinimide (1.1 eq) Reagent->Reaction Workup Aqueous Work-up (EtOAc / H2O) Reaction->Workup Product Methyl 7-chloro-6-hydroxy benzo[b]thiophene-2-carboxylate Workup->Product

Fig 1: Workflow for the regioselective chlorination of the benzothiophene core.

Step-by-Step Synthesis Protocol

Step 1: Reaction Setup

  • Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar under an inert argon or nitrogen atmosphere.

  • Charge the flask with Methyl 6-hydroxybenzo[b]thiophene-2-carboxylate (100 mg, 0.480 mmol).

  • Add anhydrous THF (2.0 mL) to the flask. Stir at room temperature until the starting material is completely dissolved, yielding a homogeneous solution[1].

Step 2: Electrophilic Addition 4. To the stirring solution, add N-Chlorosuccinimide (70.5 mg, 0.528 mmol, 1.1 eq) in a single portion[1]. Note: NCS should be weighed rapidly to minimize moisture absorption, which can degrade the reagent and lower the effective equivalents. 5. Seal the flask and transfer it to a pre-heated reaction block or oil bath set to 30 °C[1]. 6. Allow the mixture to stir continuously at 30 °C for 6 hours[1]. Reaction progress can be monitored via TLC (Thin Layer Chromatography) or LC-MS to confirm the consumption of the starting material and the appearance of the heavier chlorinated product mass ( [M+H]+≈243 ).

Step 3: Quenching and Work-up 7. Upon completion, remove the flask from the heat source and allow it to cool to ambient room temperature. 8. Dilute the reaction mixture by adding Ethyl Acetate (EtOAc, 50 mL) and Deionized Water ( H2​O , 50 mL) directly to the flask[1]. Transfer the biphasic mixture to a separatory funnel. 9. Shake vigorously and allow the layers to separate. The highly polar succinimide byproduct will partition into the aqueous layer, while the chlorinated benzothiophene product remains in the organic (EtOAc) layer. 10. Drain the aqueous layer and extract it with additional EtOAc (3 × 20 mL) to ensure maximum recovery of the product[1]. 11. Combine all organic layers. Wash the combined organic phase with brine (30 mL) to remove residual water and dissolved salts.

Step 4: Isolation and Purification 12. Dry the combined organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ). Filter the drying agent. 13. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. 14. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate pure Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate.

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Application

Application Note: Highly Selective C3-Chlorination of Benzo[b]thiophene-2-carboxylates using N-Chlorosuccinimide

Introduction & Strategic Rationale Benzo[b]thiophene-2-carboxylates are privileged pharmacophores and highly versatile building blocks in drug discovery. They serve as the core structural motif in a variety of therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Benzo[b]thiophene-2-carboxylates are privileged pharmacophores and highly versatile building blocks in drug discovery. They serve as the core structural motif in a variety of therapeutic agents, ranging from highly potent small molecule inhibitors of human rhinovirus replication[1] to modulators of the mammalian target of rapamycin complex 1 (mTORC1), such as 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), which has demonstrated efficacy in alleviating ulcerative colitis[2].

During Structure-Activity Relationship (SAR) optimization, the functionalization of the benzo[b]thiophene core—specifically halogenation at the C3 position—is a critical synthetic milestone. While elemental chlorine or sulfuryl chloride can achieve this, they are highly corrosive, toxic, and often lead to poor regioselectivity or over-chlorination. N-Chlorosuccinimide (NCS) provides a bench-stable, mild, and highly controllable source of electrophilic chlorine (Cl⁺).

This application note details field-proven protocols for the C3-chlorination of benzo[b]thiophene-2-carboxylates using NCS, contrasting classical acid-promoted methods with modern, mild catalytic approaches.

Mechanistic Insights & Causality

The regioselectivity of this reaction is governed by the electronic properties of the benzo[b]thiophene ring. The C2-carboxylate acts as an electron-withdrawing group, which slightly deactivates the ring but strictly blocks the C2 position. The sulfur heteroatom strongly directs the Electrophilic Aromatic Substitution (S_EAr) to the adjacent C3 position by stabilizing the resulting Wheland intermediate through resonance.

Activation of NCS: Historically, NCS required harsh acidic conditions (e.g., glacial acetic acid) or elevated temperatures to polarize the N–Cl bond. Under certain acidic conditions, the reaction can even proceed via an indirect pathway involving the HCl-catalyzed release of transient molecular chlorine (Cl₂)[3].

However, modern late-stage functionalization demands milder conditions to preserve sensitive functional groups. The introduction of Dimethyl Sulfoxide (DMSO) as a catalyst has revolutionized this transformation[4]. DMSO acts as a nucleophilic activator, attacking NCS to generate a highly reactive DMS·Cl⁺ intermediate. This active species efficiently transfers the chloronium ion to the arene at room temperature, bypassing the need for thermal or harsh acidic activation[4].

ChlorinationMechanism NCS N-Chlorosuccinimide (NCS) Cl+ Source ActiveSpec DMS·Cl+ Intermediate Highly Reactive Electrophile NCS->ActiveSpec Activation by DMSO DMSO DMSO Catalyst Nucleophilic Activator DMSO->ActiveSpec SEAr Electrophilic Aromatic Substitution (SEAr) at C3 ActiveSpec->SEAr Cl+ Transfer Substrate Benzo[b]thiophene-2-carboxylate Starting Material Substrate->SEAr Product 3-Chloro-benzo[b]thiophene- 2-carboxylate SEAr->Product Deprotonation Byproduct Succinimide + DMSO (Water Soluble Wash) SEAr->Byproduct Leaving Groups

Mechanistic workflow of the DMSO-catalyzed C3-chlorination of benzo[b]thiophene-2-carboxylates.

Comparative Reaction Parameters

To guide experimental design, the quantitative parameters and operational profiles of the two primary methodologies are summarized below.

ParameterProtocol A: DMSO-Catalyzed (Modern)Protocol B: Acid-Promoted (Classical)
Reagents NCS (1.05 eq), DMSO (20 mol%)NCS (1.20 - 1.50 eq), Glacial AcOH
Solvent CHCl₃, EtOAc, or CH₂Cl₂Glacial Acetic Acid (Acts as solvent)
Temperature Room Temperature (25 °C)60 °C – 80 °C
Reaction Time 2 – 12 hours12 – 24 hours
Functional Group Tolerance Excellent (Preserves esters, alcohols, amides)Moderate (Acid-sensitive groups may degrade)
Primary Mechanism DMS·Cl⁺ mediated S_EArDirect Cl⁺ or in situ Cl₂ mediated S_EAr
Typical Yield Profile > 85% (Highly clean conversion)60% – 80% (Risk of over-chlorination)

Step-by-Step Experimental Protocols

Protocol A: DMSO-Catalyzed Late-Stage Chlorination

Designed for complex pharmaceutical intermediates requiring high functional group tolerance[4].

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the benzo[b]thiophene-2-carboxylate derivative (1.0 mmol) in anhydrous CHCl₃ (4.0 mL).

    • Causality: Anhydrous non-nucleophilic solvents stabilize the highly reactive DMS·Cl⁺ intermediate and prevent its premature hydrolysis.

  • Catalyst Addition: Add Dimethyl sulfoxide (DMSO) (0.2 mmol, 20 mol%) to the solution.

  • Chlorinating Agent Addition: Add N-Chlorosuccinimide (NCS) (1.05 mmol) in a single portion.

    • Causality: A slight stoichiometric excess ensures complete conversion while mitigating the risk of di-chlorination on the benzenoid ring.

  • Reaction Monitoring (Self-Validating Step): Stir the mixture at room temperature (25 °C). Monitor the reaction via TLC (Hexanes/EtOAc) or LC-MS. The complete disappearance of the starting material spot confirms the exhaustion of the electrophilic transfer.

  • Quenching: Upon completion, quench the reaction by adding 5 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Causality: Thiosulfate instantly reduces any unreacted NCS or active chlorine species, preventing unwanted post-reaction oxidative degradation during the workup phase.

  • Workup: Dilute the mixture with dichloromethane (10 mL) and separate the layers. Wash the organic layer with saturated aqueous NaHCO₃ (10 mL).

    • Causality: The bicarbonate wash neutralizes any HCl generated during the substitution step, preventing acid-catalyzed hydrolysis of the C2-ester.

  • Isolation: Wash with brine (10 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure 3-chloro-benzo[b]thiophene-2-carboxylate.

Protocol B: Classical Acid-Promoted Chlorination

Designed for robust, early-stage building blocks where scale-up and cost-efficiency are prioritized.

  • Preparation: Dissolve the benzo[b]thiophene-2-carboxylate (1.0 mmol) in glacial acetic acid (5.0 mL).

    • Causality: Acetic acid acts simultaneously as the solvent and the acid catalyst, hydrogen-bonding with the carbonyl of NCS to polarize the N–Cl bond and enhance its electrophilicity.

  • Reagent Addition: Add NCS (1.2 mmol) to the stirring solution.

  • Thermal Activation: Heat the reaction mixture to 60–70 °C.

    • Causality: Because the C2-carboxylate withdraws electron density from the thiophene ring, thermal activation is required to overcome the activation energy barrier for S_EAr in the absence of a nucleophilic activator like DMSO.

  • Monitoring & Quenching: Monitor via TLC. Upon completion (typically 12–24 h), cool the mixture to room temperature and pour it slowly into vigorously stirred crushed ice water (20 mL).

    • Causality: Pouring into ice water forces the highly hydrophobic chlorinated product to precipitate out of solution, while the succinimide byproduct and acetic acid remain dissolved in the aqueous phase.

  • Isolation: Filter the precipitated solid via vacuum filtration, wash thoroughly with cold distilled water to remove residual acid, and recrystallize from ethanol to obtain the target compound.

Sources

Method

In vitro cytopathogenic assay protocols for benzo[b]thiophene-2-carboxylate compounds

Application Note: Phenotypic Cytopathogenic Effect (CPE) Assays for Benzo[b]thiophene-2-carboxylate Antivirals Executive Summary & Mechanistic Grounding Human rhinovirus (hRV) is the primary causative agent of the common...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Phenotypic Cytopathogenic Effect (CPE) Assays for Benzo[b]thiophene-2-carboxylate Antivirals

Executive Summary & Mechanistic Grounding

Human rhinovirus (hRV) is the primary causative agent of the common cold and a major driver of severe asthma exacerbations[1]. Due to the high mutation rate and vast serotype diversity of hRV (over 160 known serotypes), developing broad-spectrum antivirals has been historically challenging[2]. Recent high-throughput screening (HTS) efforts have identified benzo[b]thiophene-2-carboxylate derivatives—specifically 6-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzo[b]thiophene-2-carboxylic esters—as highly potent, early-stage inhibitors of hRV replication[2].

Mechanistically, these compounds act as viral entry inhibitors. By docking into the hydrophobic "canyon" pocket of the viral capsid, they stabilize the virion and prevent the conformational changes required for capsid uncoating and subsequent RNA release into the host cell[1]. To evaluate the efficacy and therapeutic window of these compounds during drug development, the in vitro cytopathogenic effect (CPE) assay serves as the gold-standard phenotypic readout. This assay quantifies the ability of a compound to protect permissive host cells from virus-induced cell lysis[2].

Assay Architecture & Causality

As a Senior Application Scientist, it is critical to understand that a robust CPE assay requires aligning the biological nature of the virus with the chemical properties of the inhibitor. Every experimental choice must be driven by causality:

  • Cell Line Selection (H1HeLa) : H1HeLa cells are strictly utilized because they uniformly express high levels of Intercellular Adhesion Molecule 1 (ICAM-1), the primary receptor for major group rhinoviruses. This ensures synchronous viral entry across the cell population[2].

  • Temperature Causality : Unlike standard mammalian cell assays conducted at 37°C, hRV CPE assays must be incubated at 33°C . Rhinoviruses have evolutionarily adapted to replicate optimally in the cooler environment of the human nasal cavity. Incubating at 37°C severely attenuates viral replication, leading to false-positive protection signals.

  • Viability Readout Selection : ATP-dependent luminescence (e.g., CellTiter-Glo) is preferred over tetrazolium-based dyes (MTS/XTT) for HTS. ATP quantitation directly correlates with the number of metabolically active cells, providing a wider dynamic range, faster readout, and a highly sensitive measure of protection from CPE.

Visualizing the Mechanism of Action

The following diagram illustrates the viral replication cycle and the specific intervention point of benzo[b]thiophene-2-carboxylate derivatives.

G Virus Human Rhinovirus (hRV-A / hRV-B) Receptor Host Cell Receptor (ICAM-1 / LDLR) Virus->Receptor Viral Attachment Endosome Viral Endocytosis Receptor->Endosome Internalization Uncoating Capsid Uncoating & RNA Release Endosome->Uncoating pH Drop in Endosome Replication Viral Replication Cycle Uncoating->Replication +ssRNA Translation CPE Cytopathogenic Effect (CPE) Cell Lysis Replication->CPE Progeny Release Compound Benzo[b]thiophene-2-carboxylate (e.g., Compound 6g) Compound->Uncoating Binds Capsid Canyon Blocks Uncoating

Figure 1: Mechanism of benzo[b]thiophene-2-carboxylates inhibiting hRV uncoating and CPE.

The Self-Validating Protocol: Step-by-Step Methodology

To ensure scientific integrity, this protocol is designed as a self-validating system . An assay plate is only deemed valid if the internal controls (yielding a Z'-factor > 0.5) behave exactly as expected, ruling out systemic toxicity or viral failure.

Materials Required:

  • Cells : H1HeLa cells (ATCC).

  • Virus : hRV-B14, hRV-A21, or hRV-A71 strains[1][2].

  • Media : DMEM supplemented with 2% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin. (Causality: Reduced serum slows host cell overgrowth during the 72-hour incubation, ensuring cell death is driven strictly by viral CPE rather than nutrient depletion).

  • Reference Compound : Pleconaril (Capsid inhibitor reference standard)[2].

Step 1: Cell Seeding

  • Harvest H1HeLa cells at 80% confluence using Trypsin-EDTA.

  • Seed cells into a 96-well opaque-walled tissue culture plate at a density of 1.5 × 10⁴ cells/well in 100 μL of assay media.

  • Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence and monolayer formation.

Step 2: Compound Preparation and Addition

  • Prepare a 10-point, 3-fold serial dilution of the benzo[b]thiophene-2-carboxylate test compounds (e.g., Compound 6a, 6g) in pure DMSO.

  • Dilute the DMSO stocks 1:100 in assay media to achieve a final DMSO concentration of 0.5% (v/v) in the well. (Causality: DMSO concentrations >1% can induce cellular toxicity, confounding the CPE readout).

  • Add 50 μL of the diluted compounds to the respective test wells. Critical: Include the following self-validating controls on every plate:

    • Cell Control (CC): Media + 0.5% DMSO (No virus) Establishes 100% viability baseline.

    • Virus Control (VC): Media + 0.5% DMSO + Virus Establishes 0% protection baseline.

    • Cytotoxicity Control: Compound + Media (No virus) Ensures the compound itself is not cytotoxic.

Step 3: Viral Infection

  • Dilute the hRV viral stock in assay media to achieve a Multiplicity of Infection (MOI) of 0.1. (Causality: An MOI of 0.1 ensures that the initial infection targets ~10% of the cells, requiring multiple viral replication cycles over 72 hours to achieve complete CPE. This amplifies the inhibitory effect of the compound, widening the assay window).

  • Add 50 μL of the viral inoculum to the test wells and Virus Control wells. Add 50 μL of plain media to the Cell Control and Cytotoxicity Control wells.

Step 4: Incubation

  • Transfer the plates to a dedicated viral incubator set to 33°C , 5% CO₂.

  • Incubate for 72 to 96 hours. Monitor the Virus Control wells daily under a brightfield microscope until >90% of the cells exhibit cytopathic morphology (cellular rounding, ballooning, and detachment).

Step 5: Viability Measurement & Analysis

  • Equilibrate the plate and the ATP-luminescence reagent to room temperature for 30 minutes.

  • Add 100 μL of the reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read luminescence (Relative Light Units, RLU) on a microplate reader.

  • Calculate % Protection: [(RLU_Test - RLU_VC) / (RLU_CC - RLU_VC)] * 100.

  • Determine the EC₅₀ (concentration achieving 50% protection) using non-linear regression analysis (four-parameter logistic curve).

Quantitative Data Presentation

The structural optimization of the benzo[b]thiophene-2-carboxylate core significantly impacts its antiviral potency. Table 1 summarizes the structure-activity relationship (SAR) data for key derivatives compared to the reference standard, pleconaril[1][2].

Table 1: Antiviral Activity (EC₅₀) of Benzo[b]thiophene-2-carboxylate Derivatives in hRV CPE Assays

CompoundhRV-B14 EC₅₀ (μM)hRV-A21 EC₅₀ (μM)hRV-A71 EC₅₀ (μM)Cytotoxicity (CC₅₀)Notes / Mechanism
Pleconaril 0.4500.0500.020>100 μMReference capsid inhibitor[2]
Compound 6a 25.0001.200N/A>100 μMInitial HTS hit[2]
Compound 6g 0.0830.0780.015>100 μMOptimized lead; broad-spectrum[1]

Data Interpretation: Compound 6g (isopropyl 3-methyl-6-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}-benzo[b]thiophene-2-carboxylate) demonstrates a massive leap in potency over the initial hit (6a), achieving nanomolar efficacy across multiple hRV serotypes[1]. The high CC₅₀ values confirm that the observed cell survival is due to true antiviral protection, not an artifact of host cell proliferation.

References

  • Title: A Novel Series of Highly Potent Small Molecule Inhibitors of Rhinovirus Replication Source: ACS Journal of Medicinal Chemistry URL: [Link]

  • Title: A Novel Series of Highly Potent Small Molecule Inhibitors of Rhinovirus Replication | Request PDF Source: ResearchGate URL: [Link]

Sources

Application

Application Note: High-Throughput Screening of Rhinovirus Capsid Inhibitors Using the Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate Scaffold

Executive Summary & Mechanistic Rationale Human rhinoviruses (hRVs) are the primary causative agents of the common cold and are heavily implicated in the severe exacerbation of asthma and chronic obstructive pulmonary di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Human rhinoviruses (hRVs) are the primary causative agents of the common cold and are heavily implicated in the severe exacerbation of asthma and chronic obstructive pulmonary disease (COPD). Due to the existence of over 160 hRV serotypes, developing a broad-spectrum antiviral has proven exceptionally challenging.

Recent advancements in antiviral drug discovery have identified the benzo[b]thiophene-2-carboxylate class as a highly potent, privileged scaffold for inhibiting hRV replication[1]. Specifically, Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate serves as a critical synthetic building block for generating focused libraries in High-Throughput Screening (HTS) campaigns.

Causality of Scaffold Design: The structural features of this specific compound are not arbitrary; they are meticulously engineered to exploit the viral capsid architecture:

  • Benzo[b]thiophene Core: Provides the necessary hydrophobicity to intercalate into the deep, hydrophobic "canyon" of the viral VP1 protein.

  • Methyl 2-Carboxylate Group: Acts as a critical hydrogen-bond acceptor near the entrance of the binding pocket, stabilizing the inhibitor-capsid complex.

  • 7-Chloro Substitution: The halogen atom introduces steric bulk that restricts the rotation of the adjacent 6-position substituents. This "locks" the molecule into a bioactive conformation, significantly reducing the entropic penalty upon binding [1].

  • 6-Hydroxy Group: Serves as a highly reactive nucleophilic handle, allowing for rapid diversification (e.g., via Chan-Lam coupling) to generate hundreds of derivatives for HTS [1].

By binding to the VP1 canyon, derivatives of this scaffold stabilize the viral capsid, preventing the conformational changes required for viral uncoating and RNA release, thereby halting the infection cycle at the earliest stage [2].

MOA_Pathway V Rhinovirus Virion R ICAM-1 / LDL Receptor Binding V->R E Endocytosis R->E U Viral Uncoating (RNA Release) E->U Rna Viral Replication U->Rna I Capsid-Binding Inhibitor (Benzo[b]thiophene Scaffold) I->U Stabilizes Capsid Blocks RNA Release

Fig 1. Mechanism of action: Capsid-binding inhibitors block rhinovirus uncoating and RNA release.

High-Throughput Phenotypic Screening (HTS) Protocol

To evaluate libraries synthesized from the Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate scaffold, a phenotypic Cytopathogenic Effect (CPE) assay is employed. This protocol is designed as a self-validating system , incorporating parallel cytotoxicity screening to eliminate false positives caused by compound toxicity.

Assay Preparation & Cell Seeding

Causality Check: H1HeLa cells are explicitly chosen because they express high endogenous levels of ICAM-1, the primary entry receptor for major group rhinoviruses (e.g., hRV-B14).

  • Cell Culture: Maintain H1HeLa cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

  • Seeding: Detach cells using Trypsin-EDTA and resuspend in assay medium (DMEM with 2% FBS). Seed cells at a density of 3,000 cells/well into two identical 384-well opaque white plates (Plate A for CPE, Plate B for Cytotoxicity) in a volume of 20 µL/well.

  • Incubation: Incubate plates overnight at 37°C, 5% CO₂ to allow for cell adherence and recovery.

Viral Infection & Compound Addition
  • Viral Inoculation (Plate A Only): Add 10 µL of hRV-B14 viral suspension to Plate A at a Multiplicity of Infection (MOI) of 0.1. To Plate B (Cytotoxicity), add 10 µL of blank assay medium.

  • Compound Transfer: Using an acoustic liquid handler (e.g., Echo 550), transfer 100 nL of the benzo[b]thiophene derivative library (in 100% DMSO) to both plates.

    • Self-Validating Controls: Ensure each plate contains 16 wells of DMSO vehicle (0% inhibition/negative control) and 16 wells of 10 µM Pleconaril (100% inhibition/positive control).

  • Incubation: Incubate both plates for 72 hours at 33°C (the optimal temperature for rhinovirus replication).

Readout & Quality Control

Causality Check: ATP-based luminescence (CellTiter-Glo) is utilized because it provides a highly sensitive, scalable readout that is immune to the optical interference (color quenching) often seen with small-molecule libraries in colorimetric MTS assays.

  • Luminescence Readout: Equilibrate plates to room temperature for 30 minutes. Add 30 µL of CellTiter-Glo reagent to all wells. Shake at 500 rpm for 2 minutes, then incubate in the dark for 10 minutes.

  • Detection: Read luminescence on a multi-mode microplate reader.

  • Z'-Factor Calculation: Validate assay robustness using the control wells. An assay is only deemed acceptable if the Z'-factor is > 0.5.

    Z′=1−∣μpleconaril​−μDMSO​∣3(σpleconaril​+σDMSO​)​

HTS_Workflow A Library Synthesis (Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate) B Compound Plating (384-well format, DMSO) A->B C H1HeLa Cell Seeding & hRV-B14 Infection B->C D Phenotypic CPE Assay (Cell Viability Readout) C->D E Data Analysis (Z'-factor > 0.5, EC50 Calculation) D->E F Hit Validation (Time-of-Addition & Docking) E->F

Fig 2. High-throughput screening workflow for identifying rhinovirus capsid inhibitors.

Hit Validation: Time-of-Addition Protocol

To confirm that hits derived from the Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate scaffold act specifically as capsid binders (entry inhibitors) rather than replication inhibitors, a time-of-addition assay is mandatory[1].

  • Infection: Infect H1HeLa cells with hRV-B14 (MOI = 1) at 4°C for 1 hour to synchronize viral attachment without triggering endocytosis.

  • Temperature Shift: Wash unbound virus and shift cells to 33°C (Time = 0).

  • Spatiotemporal Dosing: Add the hit compound (at 10× EC₅₀ concentration) to distinct wells at specific time points: -1 h (during attachment), 0 h, 2 h, 4 h, and 8 h post-temperature shift.

  • Analysis: True capsid binders derived from this scaffold will only rescue cell viability if added at -1 h or 0 h. Addition at 2 h or later will result in a complete loss of efficacy, as the virus has already uncoated and released its RNA into the cytosol.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes representative HTS data demonstrating the optimization trajectory of the benzo[b]thiophene scaffold. Note how the introduction of the 7-chloro modification and optimization of the 2-carboxylate ester drastically improves antiviral potency against hRV-B14 without inducing cytotoxicity [1].

Compound / Scaffold VariantCore ModificationEster Group (R1)EC₅₀ hRV-B14 (µM)CC₅₀ H1HeLa (µM)Selectivity Index (SI)
Initial Hit (6a) UnsubstitutedEthyl25.0> 100> 4
Intermediate 7-ChloroMethyl1.20> 100> 83
Optimized Lead (6g) 7-ChloroIsopropyl0.083> 100> 1200
Pleconaril Positive ControlN/A0.035> 100> 2850

Data Interpretation: The transition from the unsubstituted core to the 7-chloro derivative significantly enhances binding affinity by locking the molecule's conformation. The methyl ester serves as a highly active intermediate, while slight steric expansion to the isopropyl ester (Compound 6g) optimally fills the hydrophobic canyon entrance, yielding nanomolar potency.

References

  • Kim, J., Jung, Y. K., Kim, C., Shin, J. S., Scheers, E., Lee, J.-Y., Han, S. B., Lee, C.-K., Neyts, J., Ha, J.-D., & Jung, Y.-S. (2017). A Novel Series of Highly Potent Small Molecule Inhibitors of Rhinovirus Replication. Journal of Medicinal Chemistry, 60(13), 5472–5492.[Link]

  • Jacobs, J. M. T., van der Linden, L., & Neyts, J. (2018). Antiviral therapeutic approaches for human rhinovirus infections. Expert Review of Anti-infective Therapy, 16(2), 145–156.[Link]

Method

Coupling Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate with boronic acids

An Application Guide to the Suzuki-Miyaura Coupling of Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate with Boronic Acids Introduction: The Significance of Functionalized Benzo[b]thiophenes The benzo[b]thiophene...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Suzuki-Miyaura Coupling of Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate with Boronic Acids

Introduction: The Significance of Functionalized Benzo[b]thiophenes

The benzo[b]thiophene scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to endogenous molecules and its capacity for diverse biological interactions have led to its incorporation into numerous therapeutic agents.[1][3] Benzo[b]thiophene derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[4][5] Marketed drugs such as Raloxifene (an estrogen receptor modulator) and Zileuton (a leukotriene synthesis inhibitor) feature this core structure, highlighting its clinical importance.[4][6]

The targeted functionalization of the benzo[b]thiophene ring is paramount for modulating pharmacokinetic properties and exploring structure-activity relationships (SAR). Among the most powerful and versatile methods for forging new carbon-carbon bonds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8][9] This reaction offers a robust and highly tolerant method for introducing aryl, heteroaryl, and vinyl substituents onto the core scaffold, making it an indispensable tool for building molecular complexity.[10]

This application note provides a comprehensive guide and a detailed protocol for the Suzuki-Miyaura coupling of a challenging, multi-functionalized substrate: Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate . We will address the specific considerations required for activating the less reactive aryl chloride bond while preserving the sensitive hydroxyl and ester functional groups.

Reaction Principle: Navigating the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8][9][11] Understanding this mechanism is crucial for rationalizing the choice of reagents and conditions. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the benzo[b]thiophene substrate. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[12][13] The use of bulky, electron-rich ligands on the palladium center is essential to facilitate this step.[11][14]

  • Transmetalation: A base activates the organoboron species (boronic acid) to form a boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[9][15]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][11]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)-Cl(L_n) pd0->pd_complex Oxidative Addition diaryl_pd Ar-Pd(II)-Ar'(L_n) pd_complex->diaryl_pd Transmetalation diaryl_pd->pd0 Reductive Elimination product Ar-Ar' diaryl_pd->product aryl_halide Ar-Cl aryl_halide->pd_complex boronic_acid Ar'-B(OH)₂ boronic_acid->diaryl_pd base Base base->diaryl_pd [Ar'B(OH)₃]⁻

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 7-Chloro-6-hydroxybenzo[b]thiophene-2-carboxylate

Welcome to the Technical Support Center. This guide is designed for discovery chemists and process scientists synthesizing Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate , a critical intermediate in the develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for discovery chemists and process scientists synthesizing Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate , a critical intermediate in the development of highly potent small-molecule inhibitors targeting human rhinovirus (hRV) replication[1]. These antiviral compounds act at the early entry stage of the viral replication cycle by interacting directly with the viral capsid protein[2].

This document provides validated standard operating protocols (SOPs), quantitative benchmarks, and mechanistic troubleshooting to ensure high-yield, regioselective synthesis.

Mechanistic Pathway & Workflow

The synthesis relies on a two-step sequence starting from the 6-methoxy precursor. The pathway requires precise control over Lewis acid quenching to prevent ester cleavage, followed by strict stoichiometric control during electrophilic aromatic substitution to ensure regioselectivity[3].

SynthesisPathway A Methyl 6-methoxybenzo[b] thiophene-2-carboxylate B Demethylation (BBr3, CH2Cl2, -78°C to RT) A->B C Methyl 6-hydroxybenzo[b] thiophene-2-carboxylate B->C High Yield (>85%) D Chlorination (NCS, THF, 30°C) C->D E Methyl 7-chloro-6-hydroxybenzo[b] thiophene-2-carboxylate (Target Product) D->E Regioselective F Overchlorination (5,7-dichloro byproduct) D->F Excess NCS / High Temp

Reaction pathway for Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate synthesis.

Standard Operating Protocols (SOPs)

Protocol A: Demethylation (Synthesis of Methyl 6-hydroxybenzo[b]thiophene-2-carboxylate)

Mechanistic Goal: Cleave the methyl ether using a strong Lewis acid without hydrolyzing the adjacent methyl ester.

  • Preparation: Dissolve Methyl 6-methoxybenzo[b]thiophene-2-carboxylate (1.0 eq) in anhydrous Dichloromethane (CH₂Cl₂) under a strict argon atmosphere.

  • Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add Boron tribromide (BBr₃, 1.0 M in CH₂Cl₂, 3.0 eq) dropwise over 15–20 minutes to control the exothermic coordination.

  • Reaction: Remove the cooling bath, allow the mixture to slowly warm to room temperature, and stir for 4–6 hours. Monitor progression via TLC (Hexanes/EtOAc).

  • Quench (Critical Step): Re-cool the mixture to -78 °C. Carefully quench by the dropwise addition of anhydrous methanol , followed by water.

  • Workup: Extract the aqueous layer with CH₂Cl₂ (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Regioselective Chlorination

Mechanistic Goal: Utilize the electron-donating C6-hydroxyl group to direct electrophilic chlorine (Cl⁺) to the C7 position while avoiding overchlorination[3].

  • Preparation: Dissolve the intermediate Methyl 6-hydroxybenzo[b]thiophene-2-carboxylate (1.0 eq) in anhydrous Tetrahydrofuran (THF)[3].

  • Reagent Addition: Add N-Chlorosuccinimide (NCS, 1.05 eq) in a single portion. Note: Strict stoichiometric control is required.[3]

  • Reaction: Stir the mixture at 30 °C for exactly 6 hours[3].

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and Water[3]. Separate the layers and extract the aqueous layer with EtOAc (3x).

  • Purification: Wash the combined organic layers extensively with water and saturated NaHCO₃ to remove succinimide. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield the target 7-chloro derivative[3].

Quantitative Reaction Parameters

Reaction StepReagents & ConditionsTarget YieldCommon ImpuritiesCritical Parameter
1. Demethylation BBr₃ (3.0 eq), CH₂Cl₂, -78 °C to RT, 4-6 h85 - 92%Unreacted starting material, Hydrolyzed ester (carboxylic acid)Moisture exclusion, Low-temp methanol quench
2. Chlorination NCS (1.05 eq), THF, 30 °C, 6 h75 - 82%5-chloro isomer, 5,7-dichloro derivative, SuccinimidePrecise NCS stoichiometry, Temperature control

Troubleshooting & FAQs

Q: Why is my demethylation yield low, and why am I isolating a highly polar byproduct? A: The highly polar byproduct is likely the hydrolyzed 6-hydroxybenzo[b]thiophene-2-carboxylic acid[4]. Boron tribromide (BBr₃) is a strong Lewis acid that coordinates to both the methoxy ether and the ester carbonyl. If the reaction is quenched directly with water at room temperature, the localized exotherm and the generation of hydrobromic acid (HBr) will catalyze the hydrolysis of the methyl ester. Corrective Action: Always re-cool the reaction to -78 °C before quenching. Quench first with anhydrous methanol to safely decompose the boron complex and preserve the methyl ester via transesterification/protection, then proceed with the aqueous quench.

Q: I am observing multiple spots on TLC during the NCS chlorination. How do I improve regioselectivity for the 7-chloro position? A: The C6-hydroxyl group strongly activates the aromatic ring, making both the C5 and C7 positions susceptible to electrophilic aromatic substitution. While the C7 position is electronically and sterically favored due to the adjacent thiophene sulfur, excess electrophilic chlorine or elevated temperatures will drive the formation of the 5,7-dichloro byproduct[3]. Corrective Action: Strictly limit NCS to 1.05 equivalents. Maintain the reaction temperature at exactly 30 °C in THF[3]. Ensure your NCS is pure; degraded or moisture-exposed NCS can lead to inaccurate stoichiometric calculations.

Q: My isolated product is contaminated with a white crystalline solid after the chlorination step. How do I remove it? A: This solid is succinimide, the byproduct of the N-chlorosuccinimide reagent. While it is water-soluble, it can partition into the organic phase if the aqueous workup is insufficient. Corrective Action: Ensure thorough aqueous washing during the Ethyl Acetate (EtOAc) extraction phase[3]. Incorporating a wash with saturated aqueous sodium bicarbonate (NaHCO₃) helps partition the succinimide into the aqueous layer without deprotonating the weakly acidic C6-phenol.

References

  • Kim, J., Jung, Y. K., Kim, C., et al. (2017). A Novel Series of Highly Potent Small Molecule Inhibitors of Rhinovirus Replication. Journal of Medicinal Chemistry, 60(13), 5472-5492. URL:[Link]

Sources

Optimization

Overcoming steric hindrance during substitution of benzo[b]thiophene-2-carboxylate cores

Technical Support Center: Overcoming Steric Hindrance in Benzo[b]thiophene-2-carboxylate Functionalization From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In drug development an...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Steric Hindrance in Benzo[b]thiophene-2-carboxylate Functionalization

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In drug development and materials science, the benzo[b]thiophene-2-carboxylate core is a highly privileged pharmacophore. However, functionalizing the adjacent C3 position or the surrounding benzene ring often brings synthetic campaigns to a grinding halt. The 2-carboxylate moiety acts as both an electronic sink and a formidable steric wall. This guide is designed to move your chemistry forward by explaining the causality behind these failures and providing field-proven, self-validating protocols to overcome them.

Section I: Fundamental Challenges & Mechanistic Insights (FAQ)

Q: Why does the 2-carboxylate group cause standard cross-coupling reactions at the C3 position to fail? A: The failure is driven by a dual-inhibitory mechanism. Electronically, the ester carbonyl severely deactivates the thiophene ring, making oxidative addition into a C3-halogen bond sluggish. Sterically, the ester group—especially when utilizing ethyl or tert-butyl esters—projects directly into the trajectory of the transition metal catalyst. During palladium-catalyzed cross-coupling, the bulky Pd−Ln​ intermediate experiences massive steric repulsion from the ester's oxygen atoms. This prevents the catalyst from achieving the necessary geometry for transmetalation, leading to prolonged reaction times that ultimately result in catalyst degradation (Pd-black precipitation) or competitive protodehalogenation.

Q: Can I bypass pre-functionalization and use direct C-H activation at the C3 position? A: Yes, but with significant caveats. In palladium-catalyzed C-H arylation, the C2-position is inherently the most reactive. When C2 is blocked by a substituent, C3 becomes a viable alternative. However, the nature of the C2-substituent dictates the success of the Concerted Metalation-Deprotonation (CMD) pathway. While C2-hydroxymethyl or formyl groups are well-tolerated, the presence of a C2-ester substituent significantly reduces the yield of the desired C3-coupled product due to its strong electron-withdrawing nature and steric bulk[1]. To overcome this, you must utilize highly active, air-stable palladium catalysts and a pivalate base (e.g., KOPiv) to lower the activation energy of the C-H cleavage[1].

Mechanism Pd Pd(II) Catalyst CMD Concerted Metalation Deprotonation (CMD) Pd->CMD Ar-Br Addition Prod C3-Arylated Benzothiophene CMD->Prod Reductive Elimination Steric Steric Repulsion (C2-Ester) Steric->CMD Inhibits Piv Pivalate Base (KOPiv) Piv->CMD Promotes

Fig 1. Mechanistic pathway of Pd-catalyzed C-H arylation highlighting CMD modulation.

Section II: Troubleshooting Specific Methodologies

Q: I am attempting a Suzuki-Miyaura coupling on methyl 3-bromo-benzo[b]thiophene-2-carboxylate, but I only recover unreacted starting material and hydrolyzed ester. How do I fix this? A: Your catalyst is stalling at the oxidative addition step, and your base is destroying your starting material.

  • Ligand Causality: Standard phosphines like PPh3​ are not bulky or electron-rich enough to force the catalytic cycle forward. Switch to dialkylbiaryl phosphine ligands (Buchwald ligands) such as RuPhos or SPhos. Their electron-rich nature accelerates oxidative addition, while their immense steric bulk forces the metal center to undergo rapid reductive elimination, outcompeting catalyst death.

  • Base Causality: Aqueous bases like Na2​CO3​ cause saponification of the 2-carboxylate ester at elevated temperatures. Switch to anhydrous K3​PO4​ . It provides sufficient basicity to drive transmetalation without acting as a nucleophile, preserving the ester.

Q: Are there alternative catalytic systems that are less sensitive to the C2-ester's steric hindrance? A: Yes. Copper-catalyzed cross-coupling is a highly robust alternative, particularly for carbon-nitrogen bond formation. For instance, the cross-coupling of methyl 3-amino-1-benzothiophene-2-carboxylate with aryl iodides proceeds efficiently using CuI, L-proline, and Cs2​CO3​ [2]. Remarkably, the steric hindrance of the 2-carboxylate does not significantly impede this Cu-catalyzed N-arylation, allowing for successful coupling with ortho-, meta-, and para-substituted aryl iodides in moderate to high yields[2].

Troubleshooting A Low Yield in C3 Substitution B Analyze Crude via GC-MS A->B C Unreacted Starting Material? B->C D Switch to RuPhos/XPhos C->D Yes E Protodehalogenation? C->E No F Use Anhydrous K3PO4 E->F Yes G Ester Hydrolysis? E->G No H Lower Temp / Non-Nucleophilic Base G->H Yes

Fig 2. Diagnostic workflow for troubleshooting C3 substitution failures.

Section III: Quantitative Data Presentation

To illustrate the impact of ligand and base selection, review the following optimization data for the C3-functionalization of methyl 3-bromo-benzo[b]thiophene-2-carboxylate.

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(OAc)2​ PPh3​ Na2​CO3​ (aq)Toluene100<10Severe ester hydrolysis; Pd-black formation.
Pd(OAc)2​ XPhos K3​PO4​ (anhyd)1,4-Dioxane10078Bulky ligand forces reductive elimination; ester intact.
CuIL-Proline Cs2​CO3​ Dioxane9085Steric hindrance bypassed via Cu-N coordination[2].
Pd(OAc)2​ NoneKOPivDMA12038Direct C-H activation; ester heavily deactivates C3[1].

Section IV: Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol 1: Copper-Catalyzed N-Arylation of Methyl 3-Amino-benzo[b]thiophene-2-carboxylate

This protocol utilizes a base-metal approach to bypass the steric sensitivity of palladium[2].

Step 1: Reagent Preparation In an oven-dried Schlenk tube under an argon atmosphere, charge methyl 3-amino-1-benzothiophene-2-carboxylate (1.0 equiv), aryl iodide (1.5 equiv), Cs2​CO3​ (2.0 equiv), CuI (0.1 equiv), and L-proline (0.1 equiv). Causality: Cs2​CO3​ is chosen for its solubility profile and non-nucleophilic nature, preventing ester cleavage.

Step 2: Solvent Addition & Catalyst Activation Add anhydrous 1,4-dioxane (0.2 M) to the mixture. Stir at room temperature for 10 minutes. Validation Checkpoint: The solution must transition to a characteristic blue/green hue, indicating the formation of the active Cu(I)-proline complex. If the solution turns dark brown immediately, the Cu(I) has prematurely oxidized to Cu(II) due to oxygen ingress. Halt and purge the system.

Step 3: Cross-Coupling Heat the reaction mixture to reflux (approx. 100 °C) for 24 hours. Causality: The moderate temperature is sufficient to drive the coupling without degrading the thiophene core.

Step 4: Workup and Isolation Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove copper salts. Purify via silica gel column chromatography.

Protocol 2: Pd-Catalyzed Direct C3-Arylation via C-H Activation

This protocol utilizes a pivalate-assisted CMD pathway to overcome C3 deactivation[1].

Step 1: System Setup In a sealed tube, combine the benzo[b]thiophene-2-carboxylate derivative (1.5 equiv), aryl bromide (1.0 equiv), KOPiv (2.0 equiv), and Pd(OAc)2​ (0.02 equiv). Causality: KOPiv acts as an internal proton shuttle, lowering the transition state energy required to cleave the sterically hindered C3-H bond.

Step 2: Reaction Execution Add anhydrous DMA (0.25 M) and heat to 120 °C for 18 hours. Validation Checkpoint: Monitor via TLC. A stable, homogenous yellow/orange solution indicates an active Pd(0)/Pd(II) cycle. If the solution rapidly turns black and precipitates, Pd-black has formed, indicating that the steric bulk of the 2-carboxylate has forced ligand dissociation. If this occurs, verify the anhydrous nature of your solvent and the integrity of your inert atmosphere.

Step 3: Quench and Purify Quench with water, extract with dichloromethane, dry over Na2​SO4​ , and purify via chromatography.

References

  • Title: Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate Source: nih.gov URL: 2

  • Title: Influence of Benzothiophene C2-Substituents in Palladium-Catalyzed Direct C3-Arylation Source: researchgate.net URL:1

Sources

Troubleshooting

Preventing side reactions during the synthesis of 7-chloro-6-hydroxybenzo[b]thiophene derivatives

Welcome to the Advanced Troubleshooting Guide for the synthesis of 7-chloro-6-hydroxybenzo[b]thiophene derivatives. These pharmacophores are critical in the development of selective estrogen receptor modulators (SERMs) a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis of 7-chloro-6-hydroxybenzo[b]thiophene derivatives. These pharmacophores are critical in the development of selective estrogen receptor modulators (SERMs) and potent antiviral agents. However, their synthesis is notoriously prone to side reactions, including over-chlorination, regiochemical scrambling, and heteroaromatic ring degradation.

This guide is engineered for research scientists and drug development professionals. It provides field-proven causality, self-validating protocols, and mechanistic troubleshooting to ensure high-yield, regiospecific synthesis.

Part 1: Workflow & Troubleshooting Logic

ChlorinationLogic Start 6-Hydroxybenzo[b]thiophene Cond1 Harsh: Cl2 gas / SO2Cl2 Start->Cond1 Avoid Cond2 Mild: NCS in THF (30°C) Start->Cond2 Optimal Side1 S-Oxidation (Sulfoxide) Cond1->Side1 Side2 5,7-Dichloro (Over-chlorinated) Cond1->Side2 Target 7-Chloro-6-hydroxybenzo[b]thiophene Cond2->Target Regioselective

Logical decision tree for the regioselective chlorination of 6-hydroxybenzo[b]thiophene.

Q1: How do I prevent over-chlorination and sulfur oxidation during the introduction of the 7-chloro group?

Mechanistic Causality: The 6-hydroxyl group is a powerful electron-donating moiety that highly activates the ortho positions (C5 and C7) toward electrophilic aromatic substitution. While the C7 position is electronically favored due to synergistic electron donation from the adjacent thiophene sulfur, using harsh chlorinating agents (like Cl₂ gas or SO₂Cl₂) overwhelms this subtle energy difference. This leads to a total loss of regiocontrol, producing 5,7-dichloro byproducts and oxidizing the thiophene sulfur to a sulfoxide.

The Solution: To prevent this, utilize N-Chlorosuccinimide (NCS) in Tetrahydrofuran (THF) at a tightly controlled temperature of 30 °C, as detailed in recent antiviral drug development studies by1[1]. NCS provides a mild, steady concentration of electrophilic chlorine. The THF solvent stabilizes the polar transition state, while the 30 °C temperature provides the precise thermal energy required to overcome the activation barrier for C7 substitution without triggering C5 chlorination.

Q2: What is the optimal strategy for protecting the 6-hydroxyl group to avoid ether cleavage or ring degradation during cyclization?

Mechanistic Causality: A free hydroxyl group can coordinate with Lewis acids or interfere with base-catalyzed cyclization steps, leading to poor yields. The optimal strategy is to synthesize the benzo[b]thiophene core with a methyl ether protecting group (i.e., 6-methoxybenzo[b]thiophene) as outlined in standard heterocycle methodologies by 2[2].

The critical troubleshooting step occurs during deprotection. Using Boron tribromide (BBr₃) at room temperature often causes exothermic spikes that degrade the electron-rich thiophene ring. To prevent this, the BBr₃ addition must be performed strictly at -78 °C[1]. At this temperature, the BBr₃ forms a stable Lewis acid-base adduct with the methoxy oxygen without initiating cleavage. As the reaction slowly warms to 25 °C, the ether bond cleaves smoothly, preventing localized thermal degradation of the heteroaromatic core.

Q3: During the initial benzo[b]thiophene cyclization, how do I minimize the formation of regioisomers?

CyclizationPathway SM 2-Fluoro-4-methoxy- benzonitrile SNAr Selective SNAr SM->SNAr Reagent Ethyl mercaptoacetate Reagent->SNAr Intermediate Thioether Intermediate SNAr->Intermediate Condensation Intramolecular Condensation Intermediate->Condensation Product 6-Methoxybenzo[b]thiophene Condensation->Product

Regiospecific synthesis pathway of the benzo[b]thiophene core via SNAr.

Mechanistic Causality: Traditional Friedel-Crafts cyclizations of meta-methoxyaryl sulfides inherently produce an inseparable mixture of 4-methoxy and 6-methoxy isomers because the intermediate carbocation can close at two different ortho positions.

The Solution: To achieve 100% regioselectivity, abandon the Friedel-Crafts approach and utilize a directed Nucleophilic Aromatic Substitution (SNAr)[1]. By reacting 2-fluoro-4-methoxybenzonitrile with ethyl mercaptoacetate in the presence of a base, the thiolate exclusively displaces the highly activated ortho-fluorine. The subsequent intramolecular condensation with the nitrile strictly forms the 6-methoxybenzo[b]thiophene core, completely eliminating the 4-isomer byproduct.

Part 2: Quantitative Data & Optimization

Table 1: Optimization of Chlorination Conditions for 6-Hydroxybenzo[b]thiophene
Chlorinating AgentEquivalentsSolventTemp (°C)Yield of 7-Chloro (%)Major Impurity Profile
Cl₂ (gas)ExcessAcOH25< 20%5,7-dichloro (40%), Sulfoxide (15%)
SO₂Cl₂1.1CH₂Cl₂045%5-chloro isomer (25%)
NCS1.1DMF8060%Tarry degradation products
NCS 1.1 THF 30 > 85% Minimal (<5% 5-chloro isomer)

Part 3: Verified Experimental Protocols

Protocol A: Regioselective Chlorination using NCS

Self-Validating System for the synthesis of 7-chloro-6-hydroxybenzo[b]thiophene.

  • Preparation: Dissolve ethyl 6-hydroxybenzo[b]thiophene-2-carboxylate (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration.

  • Reagent Addition: Add N-Chlorosuccinimide (1.1 eq) in a single portion at room temperature.

  • Thermal Activation: Warm the reaction mixture to exactly 30 °C and stir for 6 hours.

    • Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material will appear as a lower Rf​ spot. The 7-chloro product will migrate slightly higher due to decreased polarity from intramolecular hydrogen bonding between the 6-OH and 7-Cl. If a third, much higher Rf​ spot appears, over-chlorination (5,7-dichloro) is occurring; immediately quench the reaction.

  • Workup: Dilute the mixture with EtOAc and H₂O. Extract the aqueous layer with EtOAc (3x).

  • Isolation: Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Low-Temperature Demethylation (BBr₃)

Self-Validating System for the safe deprotection of 6-methoxybenzo[b]thiophene.

  • Preparation: Dissolve the 6-methoxybenzo[b]thiophene precursor in anhydrous CH₂Cl₂. Cool the reaction flask strictly to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Perform a dropwise addition of BBr₃ (1.0 M in CH₂Cl₂, 2.5 eq).

    • Validation Checkpoint: Upon addition at -78 °C, the solution should turn a deep, homogenous yellow/orange, indicating the formation of the stable Lewis acid-base complex. If the solution turns dark brown or black immediately, the internal temperature is too high, indicating premature heteroaromatic ring degradation.

  • Complexation: Stir at -78 °C for 1 hour to ensure complete formation of the adduct.

  • Cleavage: Remove the cooling bath and allow the reaction to warm to 25 °C, stirring for an additional 23 hours.

  • Quench: Cool the mixture to 0 °C and quench carefully with saturated aqueous NaHCO₃ to neutralize excess BBr₃ and hydrobromic acid before extraction.

References

  • [1] A Novel Series of Highly Potent Small Molecule Inhibitors of Rhinovirus Replication. ACS Publications.1

  • [2] Synthesis of Benzothiophene. ChemicalBook. 2

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Assessment of Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth, validated H...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate, a key building block in medicinal chemistry.

This document moves beyond a simple protocol, offering a comparative analysis against Ultra-High-Performance Liquid Chromatography (UHPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the rationale behind experimental choices and present supporting data to guide you in selecting the most appropriate analytical technique for your needs.

The Critical Role of Purity and Method Validation

Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate is a complex heterocyclic compound whose purity is paramount for the quality and efficacy of downstream active pharmaceutical ingredients (APIs). Impurities, which can arise from starting materials, by-products, or degradation, can impact the safety and stability of the final drug product.[1]

Therefore, a robust and validated analytical method is not just a regulatory requirement but a scientific necessity. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the purity analysis of non-volatile and thermally labile compounds, making it an ideal starting point for this analyte.[2][3][4] Method validation, governed by guidelines from the International Council for Harmonisation (ICH), ensures that the chosen analytical procedure is suitable for its intended purpose.[5][6][7][8]

HPLC Method Development: A Scientifically-Driven Approach

  • Analyte Structure: The molecule contains a benzothiophene core, a phenolic hydroxyl group, a chloro substituent, and a methyl ester. This structure imparts significant hydrophobicity and a UV-active chromophore.

  • LogP and pKa Estimation: Based on similar structures like 6-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid (LogP ~3.83, acidic pKa ~2.82) and other thiophene carboxylates, we can estimate our target molecule to be hydrophobic (high LogP) and weakly acidic due to the phenolic hydroxyl group.[9][10][11] The pKa of the phenolic group is crucial for controlling its ionization state.

  • UV Absorbance: Benzothiophene derivatives typically exhibit strong UV absorbance between 230 nm and 260 nm.[2][7]

Based on these considerations, a reversed-phase HPLC method was developed.

Optimized HPLC Method Parameters:
ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system for routine analysis.
Column C18, 4.6 x 150 mm, 5 µm particle sizeThe non-polar C18 stationary phase is ideal for retaining the hydrophobic analyte.[12]
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (65:35 v/v)Acetonitrile is a common organic modifier. The acidic mobile phase (pH ~2-3) suppresses the ionization of the phenolic hydroxyl group, ensuring a single, sharp peak shape and consistent retention.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
Detection UV-Vis Detector at 254 nmThis wavelength provides good sensitivity for the benzothiophene chromophore, a common setting for such compounds.[2]
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Run Time 15 minutesSufficient time to elute the main peak and any potential impurities.

Rigorous Method Validation: Following ICH Q2(R1) Guidelines

The developed HPLC method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for purity determination.[5][6][7][8][13]

Validation Workflow Diagram

Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation Dev HPLC Method Optimization Specificity Specificity (Peak Purity, Forced Degradation) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Purity Testing Robustness->Routine

Caption: A generalized workflow for analytical method validation.

Summary of Validation Results
Validation ParameterAcceptance CriteriaObserved ResultStatus
Specificity No interference at the analyte's retention time. Peak purity index > 0.999.No interference from blank or placebo. Peak purity confirmed by DAD.Pass
Linearity (R²) ≥ 0.9990.9998Pass
Range 50% - 150% of the nominal concentration10 - 150 µg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%Pass
Precision (% RSD) Repeatability (RSD ≤ 1.0%), Intermediate (RSD ≤ 2.0%)Repeatability: 0.55%, Intermediate: 1.2%Pass
LOD Signal-to-Noise ≥ 30.05 µg/mLPass
LOQ Signal-to-Noise ≥ 100.15 µg/mLPass
Robustness % RSD of results should be ≤ 2.0% after minor changes.All variations resulted in RSD < 2.0%.Pass
Experimental Protocols for Validation
  • Specificity: Forced degradation studies were conducted under acidic, basic, oxidative, and thermal stress conditions. The main peak was assessed for purity using a Diode Array Detector (DAD) to ensure no co-eluting impurities.

  • Linearity: A series of six standard solutions were prepared over the range of 10-150 µg/mL. A calibration curve was constructed by plotting peak area against concentration.

  • Accuracy: Determined by spiking a placebo mixture with the analyte at three concentration levels (80%, 100%, and 120% of the nominal concentration) in triplicate. The percentage recovery was then calculated.

  • Precision:

    • Repeatability was assessed by performing six replicate injections of the standard solution at 100% concentration on the same day.

    • Intermediate Precision was evaluated by a different analyst on a different day using a different instrument.

  • LOD & LOQ: Determined based on the signal-to-noise ratio of the analyte peak.

  • Robustness: The method's reliability was tested by introducing small, deliberate variations in mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).

Comparative Analysis: HPLC vs. Alternative Technologies

While the validated HPLC method is robust and reliable for routine quality control, other techniques may offer advantages depending on the specific analytical need.

Logical Comparison of Analytical Techniques

Analytical_Techniques_Comparison cluster_hplc HPLC cluster_uhplc UHPLC cluster_gcms GC-MS Analyte Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate Purity HPLC High-Performance Liquid Chromatography Analyte->HPLC UHPLC Ultra-High-Performance Liquid Chromatography Analyte->UHPLC GCMS Gas Chromatography-Mass Spectrometry Analyte->GCMS HPLC_Pro Pros: - Robust & Reliable - Cost-Effective - Widely Available HPLC->HPLC_Pro Strengths HPLC_Con Cons: - Longer Run Times - Lower Resolution vs. UHPLC HPLC->HPLC_Con Limitations UHPLC_Pro Pros: - Faster Analysis - Higher Resolution - Increased Sensitivity UHPLC->UHPLC_Pro Strengths UHPLC_Con Cons: - Higher Initial Cost - Potential for Shorter Column Lifespan UHPLC->UHPLC_Con Limitations GCMS_Pro Pros: - Excellent for Volatile Impurities - High Specificity (Mass Detection) GCMS->GCMS_Pro Strengths GCMS_Con Cons: - Analyte must be volatile/derivatized - Potential for thermal degradation GCMS->GCMS_Con Limitations

Caption: Strengths and limitations of different analytical techniques.

Performance Comparison: HPLC vs. UHPLC vs. GC-MS
ParameterHPLC (Validated Method)UHPLC (Projected Performance)GC-MS (Alternative Approach)
Principle Liquid chromatography with UV detectionAdvanced LC with smaller particles and higher pressuresGas chromatography with mass spec detection
Run Time ~15 minutes< 5 minutes~20 minutes (including oven ramp)
Resolution GoodExcellentExcellent (for volatile compounds)
Sensitivity (LOQ) 0.15 µg/mL~0.05 µg/mL or lower~0.1 µg/mL (analyte dependent)[14]
Solvent Consumption HighLowLow (gas carrier)
Key Advantage Robustness and cost-effectiveness for QC.[15]Speed and high resolution for R&D and complex impurity profiling.[5][16][17]High specificity for identifying unknown volatile or semi-volatile impurities.[14]
Considerations Slower throughput.Higher backpressure requires specialized equipment.[16]The analyte must be thermally stable and sufficiently volatile. Derivatization may be required for the hydroxyl group.

Discussion:

  • UHPLC as a High-Throughput Alternative: For laboratories requiring faster analysis and higher sample throughput, transferring the HPLC method to a UHPLC system is a logical step.[5][15][16] UHPLC systems use columns with sub-2 µm particles, operating at much higher pressures.[2][16] This results in significantly shorter run times, improved peak resolution, and enhanced sensitivity, making it ideal for detecting trace-level impurities.[5][17][18] The primary trade-offs are the higher initial investment in instrumentation and potentially shorter column lifetimes due to the high pressures.[15]

  • GC-MS for Orthogonal Impurity Profiling: Gas Chromatography is well-suited for the analysis of volatile and semi-volatile compounds.[14] For Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate, its applicability would depend on its thermal stability and volatility. The presence of the polar hydroxyl group might necessitate derivatization to improve its chromatographic behavior. The key advantage of GC-MS is the high specificity afforded by the mass spectrometer, which can provide structural information for the identification of unknown impurities, offering an orthogonal method to HPLC.[14]

Conclusion and Recommendations

The validated reversed-phase HPLC method presented here is demonstrated to be specific, linear, accurate, precise, and robust for the purity determination of Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate. It is highly suitable for routine quality control environments where reliability and cost-effectiveness are key drivers.

  • For Routine QC: The validated HPLC method is the recommended choice.

  • For High-Throughput Screening and R&D: UHPLC offers significant advantages in speed and resolution, justifying the investment for laboratories with high sample loads or those performing in-depth impurity profiling.

  • For Impurity Identification: GC-MS should be considered as a complementary, orthogonal technique, particularly for identifying unknown volatile or semi-volatile impurities that may not be detected by HPLC-UV.

By understanding the capabilities and limitations of each technique, researchers and analytical scientists can make informed decisions to ensure the quality and purity of critical pharmaceutical intermediates, ultimately contributing to the development of safer and more effective medicines.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. U.S.
  • HPLC vs. UHPLC: Key Differences.
  • Application Note: Analysis of 7-Ethyl-2-propyl-1-benzothiophene by Gas Chromatography-Mass Spectrometry (GC-MS). Benchchem.
  • What Is the Difference Between UHPLC and HPLC? Chrom Tech, Inc.
  • Highlights from FDA's Analytical Test Method Valid
  • Application Note: HPLC Analysis of 3-bromo-7-chloro-1-benzothiophene. Benchchem.
  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho.
  • Comparative Guide to Analytical Methods for 3-bromo-7-chloro-1-benzothiophene Quantific
  • HPLC in pharmaceutical analysis. Labotec.
  • The Future of Biomolecule Analysis Using HPLC/UHPLC.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • 6-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid Properties. EPA.
  • Modern Analytical Technique for Characteriz
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • HPLC-Based Strategies for Impurity Profiling and Valid
  • How to determine the purity of newly synthesized organic compound?
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • 6-Hydroxy-2-(4-Hydroxyphenyl)benzo[b]thiophene. Sanika Chemicals.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci.
  • The Ultraviolet Spectra of the Thiophene Deriv
  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu.
  • HPLC vs UHPLC: Key Differences & Applic
  • The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview.
  • 5380-42-7(METHYL THIOPHENE-2-CARBOXYL

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 7-Chloro-6-hydroxybenzo[b]thiophene-2-carboxylates

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylates. Designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylates. Designed for researchers, scientists, and drug development professionals, this document offers a predictive framework for identifying these molecules and their metabolites. The discussion synthesizes fundamental principles of mass spectrometry with specific insights into the fragmentation of the substituted benzo[b]thiophene core, supported by data from analogous chemical structures.

Introduction: The Analytical Imperative

7-Chloro-6-hydroxybenzo[b]thiophene-2-carboxylates represent a class of compounds with significant potential in medicinal chemistry and materials science. Their structural characterization is a critical step in development, quality control, and metabolism studies. Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), stands as the premier analytical tool for this purpose.[1] Understanding the specific fragmentation patterns is essential for unambiguous identification, enabling researchers to distinguish isomers and identify metabolic modifications.

This guide will compare the fragmentation behavior under two common ionization techniques: Electron Ionization (EI), typically used in GC-MS, and Collision-Induced Dissociation (CID) following Electrospray Ionization (ESI), which is standard in LC-MS/MS.

Foundational Principles of Fragmentation

The fragmentation of an organic molecule in a mass spectrometer is not random; it is a series of predictable unimolecular reactions governed by the stability of the resulting ions and neutral losses. The initial ionization creates a molecular ion (M⁺˙ in EI) or a protonated/deprotonated molecule ([M+H]⁺ or [M-H]⁻ in ESI), which then fragments at its weakest bonds or through energetically favorable rearrangements.[2]

For the target molecule, we must consider the influence of four key structural components on the fragmentation cascade:

  • The Benzo[b]thiophene Core: A stable aromatic system that often remains intact or directs fragmentation.[3]

  • The Carboxylate Ester Group (-COOR): A major site for initial fragmentation, typically involving losses related to the ester alkyl chain.[4]

  • The Hydroxyl Group (-OH): Can direct fragmentation through loss of CO or CHO.

  • The Chlorine Atom (-Cl): Provides a distinct isotopic signature (³⁵Cl/³⁷Cl ratio of ~3:1) and can be lost as a radical or HCl.[5]

Predicted Fragmentation Pathways: A Comparative Analysis

To illustrate the fragmentation patterns, we will use Ethyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate as a model compound.

Molecular Formula: C₁₁H₉ClO₃S Monoisotopic Mass: 256.00 g/mol

Electron Ionization (EI) Fragmentation

In EI-MS, the high-energy electron beam typically produces a distinct molecular ion peak (M⁺˙), which is often stabilized by the aromatic core.[6] The subsequent fragmentation is driven by the expulsion of stable neutral radicals and molecules.

Key Predicted EI Fragments:

m/z (for ³⁵Cl) Proposed Neutral Loss Fragment Structure/Description Plausibility & Rationale
256-Molecular Ion (M⁺˙)High. The aromatic system provides significant stability.[6]
211•OC₂H₅ (45 Da)Acylium ionVery High. Alpha-cleavage resulting in the loss of the ethoxy radical is a classic fragmentation for esters.[4]
183CO (28 Da) from m/z 211Chloro-hydroxy-benzothiophene cationHigh. Loss of carbon monoxide from phenolic acylium ions is a common pathway.
148Cl• (35 Da) from m/z 183Hydroxy-benzothiophene-carboxy cationModerate. Loss of a chlorine radical from the aromatic ring.
120CO (28 Da) from m/z 148Benzothiophene cation radicalModerate. Subsequent loss of CO.

The presence of chlorine will be readily apparent from the isotopic pattern of every chlorine-containing fragment. For example, the molecular ion will appear as a pair of peaks at m/z 256 and m/z 258 with a relative intensity ratio of approximately 3:1.[5]

Diagram: Predicted EI Fragmentation Pathway

Below is a diagram illustrating the primary predicted fragmentation cascade under Electron Ionization conditions.

EI_Fragmentation M Parent Ion (M⁺˙) m/z 256/258 F1 Fragment 1 m/z 211/213 M->F1 - •OC₂H₅ F2 Fragment 2 m/z 183/185 F1->F2 - CO F3 Fragment 3 m/z 148 F2->F3 - Cl•

Caption: Primary EI fragmentation cascade for the model compound.

Electrospray Ionization with Collision-Induced Dissociation (ESI-CID)

ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. Subsequent fragmentation (MS/MS) is induced by collision with an inert gas.

Positive Ion Mode ([M+H]⁺, m/z 257):

Protonation is likely to occur on the ester carbonyl oxygen or the hydroxyl group. Fragmentation will proceed from this even-electron species.

  • Loss of Ethanol (C₂H₅OH, 46 Da): A common loss from protonated ethyl esters, leading to a fragment at m/z 211 .

  • Loss of Carbon Monoxide (CO, 28 Da): From the m/z 211 fragment, loss of CO is expected, yielding a fragment at m/z 183 .

Negative Ion Mode ([M-H]⁻, m/z 255):

Deprotonation will occur at the acidic phenolic hydroxyl group.

  • Loss of CO₂ (44 Da): Carboxylate anions can fragment via decarboxylation, though this is less common when the charge is on a remote phenoxide.[7][8] If it occurs, it would lead to a fragment at m/z 211 .

  • Loss of Ethyl Group Radical (•C₂H₅, 29 Da): While less common in negative mode, radical loss is possible, leading to a fragment at m/z 226 .

The negative ion mode is often highly informative for phenolic compounds, and methods have been developed specifically for their analysis.[9]

Experimental Verification: A Protocol

To validate these predicted fragmentation patterns, a robust LC-MS/MS method is required. The following protocol provides a starting point for methodology development.

Objective

To separate and identify 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylates and confirm their fragmentation patterns using ESI-MS/MS.

Materials
  • LC System: Agilent 1290 Infinity II LC or equivalent.[10]

  • MS System: Agilent 6470A Triple Quadrupole LC/MS or equivalent.[10]

  • Column: Agilent InfinityLab Poroshell 120 PFP (or a C18 column).[10][11] Phenyl-based columns can offer enhanced selectivity for aromatic compounds.[12]

  • Mobile Phase A: Water with 0.1% Formic Acid.[11]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[11]

  • Sample Diluent: 50:50 Acetonitrile/Water.[13]

Step-by-Step Protocol
  • Sample Preparation: Dissolve the reference standard in the sample diluent to a concentration of 1 µg/mL.

  • LC Method:

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Gradient: Start at 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Column Temperature: 40 °C.

  • MS Method (ESI Source):

    • Ionization Mode: Positive and Negative.

    • Gas Temperature: 300 °C.

    • Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Sheath Gas Temp: 350 °C.

    • Sheath Gas Flow: 11 L/min.

    • Capillary Voltage: 3500 V.

  • Data Acquisition:

    • MS1 Scan: Perform a full scan from m/z 100-400 to identify the [M+H]⁺ and [M-H]⁻ precursor ions.

    • MS2 Product Ion Scan: Select the monoisotopic precursor ion (m/z 257 in positive mode, m/z 255 in negative mode) for fragmentation.

    • Collision Energy (CE): Ramp the CE from 10 to 40 V to observe the full range of fragment ions and optimize for key transitions.

Diagram: Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Prep Dissolve Sample (1 µg/mL in 50:50 ACN:H₂O) LC UHPLC Separation (C18 or PFP Column) Prep->LC MS ESI-MS/MS (Positive & Negative Modes) LC->MS Elution Scan MS1 Full Scan (Identify Precursor) MS->Scan PIS MS2 Product Ion Scan (Generate Fragments) Scan->PIS Analysis Spectrum Analysis (Compare to Predictions) PIS->Analysis

Caption: General workflow for experimental verification.

Conclusion

The mass spectral fragmentation of 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylates is predictable and driven by the hierarchical influence of its functional groups. Under EI conditions, fragmentation is expected to be initiated by the loss of the alkoxy radical from the ester group. In ESI-MS/MS, fragmentation pathways are dependent on the ionization mode, with losses of the corresponding alcohol (positive mode) or potential decarboxylation (negative mode) being prominent. The characteristic isotopic signature of chlorine serves as a crucial confirmation point in all analyses. The provided experimental protocol offers a robust framework for validating these predictions and developing quantitative methods for this important class of molecules.

References

  • Cubero Herrera, L., Ramaley, L., & Grossert, J. S. (2009). Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. Rapid Communications in Mass Spectrometry, 23(5), 571-9. [Link]

  • El-Aneed, A., Cohen, A., & Nagabushan, H. (2021). Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. TrAC Trends in Analytical Chemistry, 144, 116434.
  • Hashimoto, S., Fushimi, A., & Tanabe, K. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Analytical Sciences, 31(8), 777-784. [Link]

  • Keller, J. W., & Fabbri, C. E. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education, 89(4), 534-537. [Link]

  • Perdih, A., & Perdih, F. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry, 9(4), 282-8. [Link]

  • Alaee, M. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America.
  • Lee, Y. J., & Continetti, R. E. (2021). Photoelectron-photofragment coincidence spectroscopy of aromatic carboxylates: benzoate and p-coumarate. Physical Chemistry Chemical Physics, 23(32), 17355-17365. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Haugen, S., Beckham, G. T., & Ramirez, K. (2023). Aromatic Monomer Analysis by UHPLC-MS/MS. protocols.io. [Link]

  • Tzanova, M., Atanasov, V., & Yaneva, Z. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules, 27(1), 3. [Link]

  • Juncher, D. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen.
  • Lee, Y. J., & Continetti, R. E. (2021). Photoelectron photofragment coincidence spectroscopy of carboxylates. eScholarship, University of California. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Liu, A., et al. (2015). Determination of hydroxylated polycyclic aromatic hydrocarbons by HPLC-photoionization tandem mass spectrometry in wood smoke particles and soil samples. Analytical and Bioanalytical Chemistry, 407(12), 3297-306. [Link]

  • Phenomenex. (2025). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. ADLM.org. [Link]

  • Daniel, D. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies, Inc.[Link]

  • NIST. (n.d.). Benzo[b]thiophene. NIST WebBook. [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • Ramsauer, B., et al. (2011). A liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the determination of phenolic polycyclic aromatic hydrocarbons (OH-PAH) in urine of non-smokers and smokers. Analytical and Bioanalytical Chemistry, 400(2), 523-34. [Link]

  • University of Manitoba. (2018). Radicals and Mass Spectrometry (MS). CHEMISTRY 1000.
  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.5 - Fragmentation of Aromatics. Whitman College. [Link]

  • Amiss, T. J., et al. (2008). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 19(10), 1465-74. [Link]

Sources

Validation

A Comparative Guide to Rhinovirus Replication Inhibitors: Profiling Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate Against Established Antivirals

Introduction: The Unmet Need in Rhinovirus Therapeutics Human rhinoviruses (HRVs) are the primary etiological agents of the common cold and are significant contributors to the exacerbation of chronic respiratory diseases...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Unmet Need in Rhinovirus Therapeutics

Human rhinoviruses (HRVs) are the primary etiological agents of the common cold and are significant contributors to the exacerbation of chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). With over 160 serotypes, the development of a broadly effective vaccine remains a formidable challenge. Consequently, the focus of therapeutic intervention has been on the development of small molecule inhibitors that target key stages of the viral replication cycle. This guide provides a comparative analysis of a promising novel compound, Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate, alongside standard rhinovirus replication inhibitors, offering insights for researchers and drug development professionals.

Compound Profiles and Mechanisms of Action

The development of anti-rhinovirus agents has predominantly focused on two key viral targets: the viral capsid and the 3C protease.

Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate: A Novel Capsid Binder

A novel series of benzothiophene derivatives has recently emerged as potent inhibitors of rhinovirus replication.[1] The lead compound from this series, for the purpose of this guide referred to as BTC-1 (a compound analogous to Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate), is believed to exert its antiviral activity by binding to the viral capsid.[1]

Mechanism of Action: Like other capsid-binding agents, BTC-1 is thought to insert into a hydrophobic pocket within the viral protein 1 (VP1) of the rhinovirus capsid.[2][3] This binding event stabilizes the capsid, preventing the conformational changes necessary for uncoating and the subsequent release of the viral RNA into the host cell cytoplasm.[2][3] Molecular docking studies suggest a binding mode for benzothiophene derivatives that is similar to that of the well-characterized capsid inhibitor, pleconaril.[1]

Standard Rhinovirus Replication Inhibitors

Pleconaril and Vapendavir are well-studied capsid-binding inhibitors that share a similar mechanism of action to BTC-1.

  • Pleconaril: This orally bioavailable compound binds to a hydrophobic pocket in VP1, preventing the virus from attaching to host cells and uncoating its RNA.[4][5] It has demonstrated broad-spectrum activity against numerous rhinovirus serotypes.[4]

  • Vapendavir: Also a capsid binder, vapendavir targets the same hydrophobic pocket in VP1, effectively blocking viral entry and replication.[6][7] It has shown potent activity against a wide range of rhinoviruses.[7]

The binding of these compounds to the VP1 pocket is a critical interaction that stabilizes the virion, thereby inhibiting the replication process.[2][3]

Rupintrivir represents a different class of rhinovirus inhibitors that target a crucial viral enzyme.

  • Rupintrivir (AG7088): This compound is a potent and irreversible inhibitor of the rhinovirus 3C protease.[5][8] The 3C protease is a viral enzyme essential for the cleavage of the viral polyprotein into functional proteins required for replication.[9] By binding to the active site of the 3C protease, rupintrivir blocks this processing step, thereby halting viral replication.[9]

Comparative Efficacy: In Vitro Antiviral Activity

The in vitro efficacy of antiviral compounds is typically determined by measuring their ability to inhibit viral replication in cell culture, commonly reported as the 50% effective concentration (EC50). The following table summarizes the available EC50 data for BTC-1 and the standard inhibitors against various rhinovirus serotypes.

CompoundTargetRhinovirus SerotypeEC50 (µM)Reference
BTC-1 (analogue) Capsid (VP1)HRV-B140.083[10]
HRV-A210.078[10]
HRV-A710.015[10]
Pleconaril Capsid (VP1)HRV-14~0.04[11]
Median of 5 serotypes~0.04[4]
Median of 46 clinical isolates~0.15[11]
Vapendavir Capsid (VP1)HRV-14~0.09
HRV-2~0.04
Rupintrivir (AG7088) 3C ProteaseMean of 48 serotypes0.023[5][8]
Median of 5 serotypes<0.02[11]
Median of 46 clinical isolates0.017[11]

Note: EC50 values can vary depending on the specific assay conditions, cell lines, and virus strains used. The data presented here are for comparative purposes.

Mechanistic Insights: Visualizing the Inhibition

To better understand the mechanisms of action, the following diagrams illustrate the key steps in the rhinovirus replication cycle and the points of inhibition for each class of compound.

G cluster_host Host Cell cluster_entry Viral Entry & Uncoating cluster_replication Replication & Assembly Attachment Attachment Endocytosis Endocytosis Attachment->Endocytosis 2. Endocytosis Uncoating Uncoating Endocytosis->Uncoating 3. Uncoating & RNA Release Translation Translation Uncoating->Translation 4. Translation Polyprotein_Processing Polyprotein_Processing Translation->Polyprotein_Processing 5. Polyprotein Processing RNA_Replication RNA_Replication Polyprotein_Processing->RNA_Replication 6. RNA Replication Assembly Assembly RNA_Replication->Assembly 7. Assembly Viral_Release Viral Release Assembly->Viral_Release 8. Release Rhinovirus Rhinovirus Rhinovirus->Attachment 1. Attachment Pleconaril Pleconaril Pleconaril->Uncoating Inhibits Vapendavir Vapendavir Vapendavir->Uncoating Inhibits Rupintrivir Rupintrivir Rupintrivir->Polyprotein_Processing Inhibits BTC-1 BTC-1 BTC-1->Uncoating Inhibits

Caption: Rhinovirus Replication Cycle and Points of Inhibition.

G cluster_capsid Capsid Binders cluster_protease 3C Protease Inhibitors Capsid_Binder Capsid Binder (BTC-1, Pleconaril, Vapendavir) Binds to hydrophobic pocket in VP1 Rhinovirus_Capsid Rhinovirus Capsid VP1 Protein Capsid_Binder:f1->Rhinovirus_Capsid:f1 Binds to Conformational_Change { Conformational Change | Required for uncoating} Rhinovirus_Capsid->Conformational_Change Stabilizes & Prevents RNA_Release { Viral RNA Release | Blocked} Conformational_Change->RNA_Release Leads to Blockade of Protease_Inhibitor 3C Protease Inhibitor (Rupintrivir) Binds to active site 3C_Protease 3C Protease Catalytic Triad (Cys147, His40, Glu71) Protease_Inhibitor:f1->3C_Protease:f1 Binds to Polyprotein { Viral Polyprotein | Uncleaved} 3C_Protease->Polyprotein Inhibits Cleavage of Functional_Proteins { Functional Viral Proteins | Not produced} Polyprotein->Functional_Proteins Prevents Formation of

Caption: Mechanisms of Action for Rhinovirus Inhibitors.

Experimental Protocols

The following protocols provide a detailed methodology for assessing the in vitro antiviral activity of candidate compounds against rhinovirus.

Cytopathic Effect (CPE) Inhibition Assay

This assay determines the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

Materials:

  • HeLa cells (Ohio strain)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin

  • Rhinovirus stock (e.g., HRV-14, HRV-16)

  • Test compounds (dissolved in DMSO)

  • 96-well cell culture plates

  • Crystal Violet staining solution (0.5% crystal violet in 20% methanol)

Procedure:

  • Cell Seeding: Seed HeLa cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 1 x 10^4 cells/well). Incubate at 37°C in a 5% CO2 incubator.

  • Compound Dilution: Prepare serial dilutions of the test compounds in DMEM with 2% FBS.

  • Infection and Treatment:

    • Remove the growth medium from the confluent cell monolayers.

    • Add 100 µL of the diluted compounds to the respective wells.

    • Add 100 µL of rhinovirus suspension (at a multiplicity of infection, MOI, that causes complete CPE in 48-72 hours) to all wells except the cell control wells.

    • Include virus control wells (cells + virus, no compound) and cell control wells (cells only, no virus or compound).

  • Incubation: Incubate the plates at 33°C in a 5% CO2 incubator for 48-72 hours, or until complete CPE is observed in the virus control wells.

  • Staining:

    • Gently remove the medium from the wells.

    • Fix the cells with 10% formalin for 30 minutes.

    • Stain the cells with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water to remove excess stain and allow to air dry.

  • Data Analysis:

    • Visually score the wells for the percentage of CPE inhibition or solubilize the stain and measure the absorbance at 570 nm using a plate reader.

    • Calculate the EC50 value, which is the concentration of the compound that inhibits the viral cytopathic effect by 50%.

Plaque Reduction Neutralization Test (PRNT)

This assay quantifies the reduction in the number of infectious virus particles (plaques) in the presence of a test compound.

Materials:

  • Confluent HeLa cell monolayers in 6-well or 12-well plates

  • Rhinovirus stock

  • Test compounds

  • Overlay medium (e.g., DMEM with 2% FBS and 0.5% agarose)

  • Crystal Violet staining solution

Procedure:

  • Compound and Virus Incubation:

    • Prepare serial dilutions of the test compound.

    • Mix each compound dilution with a known amount of rhinovirus (e.g., 100 plaque-forming units, PFU).

    • Incubate the compound-virus mixture at room temperature for 1 hour.

  • Infection:

    • Remove the growth medium from the HeLa cell monolayers.

    • Inoculate the cells with the compound-virus mixtures.

    • Incubate for 1 hour at 33°C to allow for viral adsorption.

  • Overlay:

    • Gently remove the inoculum.

    • Add 2-3 mL of overlay medium to each well.

    • Allow the overlay to solidify at room temperature.

  • Incubation: Incubate the plates at 33°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

  • Staining:

    • Fix the cells with 10% formalin.

    • Remove the agarose overlay.

    • Stain the cell monolayer with crystal violet.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%.

G cluster_CPE CPE Inhibition Assay Workflow cluster_PRNT Plaque Reduction Assay Workflow CPE_Start Start CPE_Seed 1. Seed HeLa cells in 96-well plate CPE_Start->CPE_Seed CPE_Incubate1 2. Incubate 24h CPE_Seed->CPE_Incubate1 CPE_Prepare 3. Prepare compound dilutions CPE_Incubate1->CPE_Prepare CPE_Treat 4. Add compounds & virus to cells CPE_Prepare->CPE_Treat CPE_Incubate2 5. Incubate 48-72h at 33°C CPE_Treat->CPE_Incubate2 CPE_Stain 6. Fix and stain with Crystal Violet CPE_Incubate2->CPE_Stain CPE_Analyze 7. Analyze CPE reduction & calculate EC50 CPE_Stain->CPE_Analyze CPE_End End CPE_Analyze->CPE_End PRNT_Start Start PRNT_Mix 1. Mix compound dilutions with virus PRNT_Start->PRNT_Mix PRNT_Incubate1 2. Incubate 1h PRNT_Mix->PRNT_Incubate1 PRNT_Infect 3. Inoculate HeLa cell monolayers PRNT_Incubate1->PRNT_Infect PRNT_Adsorb 4. Incubate 1h for adsorption PRNT_Infect->PRNT_Adsorb PRNT_Overlay 5. Add agarose overlay PRNT_Adsorb->PRNT_Overlay PRNT_Incubate2 6. Incubate 2-3 days at 33°C PRNT_Overlay->PRNT_Incubate2 PRNT_Stain 7. Fix and stain plaques PRNT_Incubate2->PRNT_Stain PRNT_Analyze 8. Count plaques & calculate EC50 PRNT_Stain->PRNT_Analyze PRNT_End End PRNT_Analyze->PRNT_End

Caption: Experimental Workflows for Antiviral Assays.

Conclusion and Future Directions

The emergence of novel chemical scaffolds such as the benzothiophene derivatives, represented here by BTC-1, offers promising avenues for the development of new anti-rhinovirus therapeutics. The data suggests that BTC-1 and its analogues exhibit potent in vitro activity, comparable to that of established capsid binders like pleconaril and vapendavir, and the 3C protease inhibitor rupintrivir. The shared mechanism of action with other capsid binders provides a solid foundation for further investigation and optimization.

Future studies should focus on a broader profiling of BTC-1 against a larger panel of rhinovirus serotypes, including clinical isolates, to ascertain its spectrum of activity. Furthermore, resistance selection studies will be crucial to identify potential escape mutations and to understand the durability of its antiviral effect. Ultimately, preclinical studies in animal models will be necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this promising new class of rhinovirus inhibitors.

References

  • Antiviral Therapeutic Approaches for Human Rhinovirus Infections. (2018). Taylor & Francis. [Link]

  • Kaiser, L., Crump, C. E., & Hayden, F. G. (2000). In vitro activity of pleconaril and AG7088 against selected serotypes and clinical isolates of human rhinoviruses. Antiviral Research, 47(3), 215–220. [Link]

  • Matthews, D. A., Dragovich, P. S., Webber, S. E., Fuhrman, S. A., Patick, A. K., Zalman, L. S., ... & Worland, S. T. (1999). Structure-assisted design of mechanism-based irreversible inhibitors of human rhinovirus 3C protease with potent antiviral activity against multiple rhinovirus serotypes. Proceedings of the National Academy of Sciences, 96(20), 11000–11007. [Link]

  • A Novel Series of Highly Potent Small Molecule Inhibitors of Rhinovirus Replication. (2017). ResearchGate. [Link]

  • Cryo-EM structure of pleconaril-resistant rhinovirus-B5 complexed to the antiviral OBR-5-340 reveals unexpected binding site. (2020). PNAS. [Link]

  • Pleconaril – Knowledge and References. (2020). Taylor & Francis. [Link]

  • Zhang, Y., Simpson, A. A., Ledford, R. M., Bator, C. M., Chakravarty, S., Skochko, G. A., ... & Rossmann, M. G. (2004). Structural and virological studies of the stages of virus replication that are affected by antirhinovirus compounds. Journal of virology, 78(20), 11061-11069. [Link]

  • Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs. [Link]

  • Human Rhinovirus Inhibition Through Capsid “Canyon” Perturbation: Structural Insights into The Role of a Novel Benzothiophene Derivative. (2019). ResearchGate. [Link]

  • The procedure for the PRNT is presented in this flowchart: (A) entails... (2020). ResearchGate. [Link]

  • Pevear, D. C., Hayden, F. G., Demenczuk, T. M., Barone, L. R., Yang, D., & Woods, M. G. (2005). Relationship of pleconaril susceptibility and clinical outcomes in treatment of common colds caused by rhinoviruses. Antimicrobial agents and chemotherapy, 49(11), 4492-4499. [Link]

  • Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species. (2020). ResearchGate. [Link]

  • A novel druggable interprotomer pocket in the capsid of rhino- and enteroviruses. (2019). PLOS Biology. [Link]

  • Vapendavir - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

  • Growth of Human Rhinovirus in H1-HeLa Cell Suspension Culture and Purification of Virions. (2015). Springer Nature Experiments. [Link]

  • The structure of Rhinovirus 16 when complexed with pleconaril, an antiviral compound. Protein Data Bank Japan. [Link]

  • Thibaut, H. J., De Palma, A. M., Neyts, J., & van der Linden, L. (2021). Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species. Antiviral Research, 195, 105177. [Link]

  • Development of a rapid neutralization testing system for Rhinovirus C15 based on the enzyme-linked immunospot assay. (2022). Frontiers. [Link]

  • Bochkov, Y. A., Palmenberg, A. C., Lee, W. M., Rathe, J. A., Amineva, S. P., Sun, X., ... & Gern, J. E. (2011). Infection and propagation of human rhinovirus C in human airway epithelial cells. Journal of virology, 85(24), 13524-13532. [Link]

  • Thibaut, H. J., De Palma, A. M., Neyts, J., & van der Linden, L. (2021). Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species. Antiviral research, 195, 105177. [Link]

  • Lee, W. M., Chen, Y., Wang, W., & Mosser, A. (2015). Growth of human rhinovirus in H1-HeLa cell suspension culture and purification of virions. Methods in molecular biology (Clifton, N.J.), 1221, 49–61. [Link]

  • Lee, W. M., Chen, Y., Wang, W., & Mosser, A. (2015). Growth of human rhinovirus in H1-HeLa cell suspension culture and purification of virions. Semantic Scholar. [Link]

  • Mastromarino, P., Conti, C., Petruzziello, R., & Orsi, N. (1998). Antiviral effect of hyperthermic treatment in rhinovirus infection. Antiviral research, 37(1), 1-10. [Link]

  • Cytopathic Effect Inhibition Assay. Creative Diagnostics. [Link]

  • Boyd, J. E., & Sommerville, R. G. (1974). The antiviral activity of some related benzo(b) thiophene derivatives. II. Anti-influenza activity. Archiv für die gesamte Virusforschung, 46(1-2), 78–85. [Link]

  • Benzothiophene analogs (class II) show regions crucial for antiviral... (2021). ResearchGate. [Link]

  • IBT Bioservices Guide to In Vitro Antiviral Testing. IBT Bioservices. [Link]

  • STANDARD OPERATING PROCEDURE. (2021). EURL. [Link]

  • Development of a rapid neutralization testing system for Rhinovirus C15 based on the enzyme-linked immunospot assay. (2022). PMC. [Link]

  • Susceptibilities of enterovirus D68, enterovirus 71, and rhinovirus 87 strains to various antiviral compounds. (2016). PMC. [Link]

  • Standard Operating Procedure for virus neutralisation test. PPR. [Link]

  • General Protocol For Human Interferon Alpha Cytopathic Effect (CPE) Assay. PBL Assay Science. [Link]

  • Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. (2022). PMC. [Link]

  • Prichard, M. N., Williams, J. D., Komazin-Meredith, G., Khan, A. R., Price, N. B., Jefferson, G. M., ... & Bowlin, T. L. (2013). Synthesis and antiviral activities of methylenecyclopropane analogs with 6-alkoxy and 6-alkylthio substitutions that exhibit broad-spectrum antiviral activity against human herpesviruses. Antimicrobial agents and chemotherapy, 57(8), 3924–3931. [Link]

  • A novel benzonitrile analogue inhibits rhinovirus replication. (2014). PubMed. [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2021). PMC. [Link]

  • Discovery of 2-amide-3-methylester thiophenes inhibiting SARS-CoV-2 ADP-ribosyl hydrolysing macrodomain and coronavirus replicat. (2023). bioRxiv. [Link]

  • Tijsma, A., Franco, D., Tucker, S. P., Hilgenfeld, R., Froeyen, M., Leyssen, P., ... & Neyts, J. (2014). The capsid binder vapendavir and the novel protease inhibitor SG85 inhibit enterovirus 71 replication. Antimicrobial agents and chemotherapy, 58(11), 6990-6992. [Link]

  • Design and Synthesis of New Benzotriazole-Based Derivatives. (2022). PMC. [Link]

  • Cytopathic Effects of Viruses Protocols. (2007). American Society for Microbiology. [Link]

  • Altesa BioSciences Details Positive Topline Vapendavir Results from Phase 2 Placebo-Controlled Rhinovirus Challenge Study in COPD Patients. (2025). PR Newswire. [Link]

  • Design and synthesis of novel thioether analogs as promising antiviral agents. (2022). Horizon IRD. [Link]

  • Cytopathic Effects of Viruses Protocols. (2007). American Society for Microbiology. [Link]

  • Altesa BioSciences' Treatment for Rhinovirus Infections in People with Respiratory Conditions, Vapendavir, Selected for Oral Presentation at the International Society for Antiviral Research Conference (ICAR) 2026. (2026). FirstWord Pharma. [Link]

  • A One-Step, Real-Time PCR Assay for Rapid Detection of Rhinovirus. (2006). PMC. [Link]

Sources

Comparative

Crystallographic Validation of Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate: A Comparative Analytical Guide

Executive Summary In the development of advanced pharmaceutical intermediates and organic semiconductors, the precise spatial arrangement of molecules dictates their physicochemical properties. Methyl 7-chloro-6-hydroxyb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced pharmaceutical intermediates and organic semiconductors, the precise spatial arrangement of molecules dictates their physicochemical properties. Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate is a highly functionalized scaffold characterized by a planar aromatic core, a strong hydrogen-bond donating hydroxyl group, and halogen-bonding capabilities via the chlorine atom.

For researchers and drug development professionals, validating the exact 3D conformation and solid-state packing of this compound is non-negotiable. Polymorphism can drastically alter solubility, stability, and bioavailability. This guide objectively compares the primary structural validation techniques and provides a field-proven, self-validating Single-Crystal X-Ray Diffraction (SCXRD) protocol tailored for substituted benzo[b]thiophenes.

Comparative Analysis of Solid-State Validation Techniques

While several analytical methods can confirm the identity of a synthesized compound, their efficacy in elucidating 3D solid-state architecture varies significantly. Below is a comparative analysis of the three leading techniques used for benzothiophene derivatives.

Table 1: Performance Comparison of Structural Validation Alternatives
Analytical TechniqueResolution / AccuracySample RequirementPrimary OutputLimitations for Benzothiophenes
Single-Crystal X-Ray Diffraction (SCXRD) Sub-Angstrom (< 0.8 Å) Single pristine crystal (0.1 – 0.3 mm)Absolute configuration, exact atomic coordinates, packing motifs.Requires high-quality, untwinned crystals; time-consuming crystallization.
Powder X-Ray Diffraction (PXRD) Moderate (Bulk phase)10 – 50 mg of polycrystalline powderPhase purity, polymorph identification, crystallinity index.Cannot easily determine de novo atomic coordinates without Rietveld refinement.
Solid-State NMR (ssNMR) Local chemical environment20 – 100 mg of powderCarbon/Hydrogen connectivity, local packing dynamics.Lacks direct 3D spatial coordinate mapping; complex spectra for asymmetric units.

Application Scientist Insight: For Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate, SCXRD is the gold standard . The planar nature of the benzothiophene core often leads to π-π stacking-induced polymorphism. Only SCXRD provides the definitive coordinate data required to map the competing intermolecular forces (O-H···O hydrogen bonds vs. C-Cl···π halogen bonds) that dictate the thermodynamic stability of the crystal lattice[1].

Experimental Workflow: SCXRD Validation Protocol

To achieve sub-angstrom resolution, the experimental protocol must be treated as a self-validating system where thermodynamic control during crystallization directly correlates to the Goodness-of-Fit (GoF) during refinement.

Step-by-Step Methodology

1. Crystallization via Thermodynamic Control

  • Protocol: Dissolve 15 mg of Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate in 2 mL of a polar aprotic solvent (e.g., acetonitrile or ethyl acetate). Filter through a 0.22 µm PTFE syringe filter into a clean glass vial. Puncture the septum with a single 20-gauge needle to allow restricted solvent evaporation.

  • Causality: Benzothiophenes have a high propensity to form twinned crystals or thin, un-diffracting plates if crystallization is kinetically driven. Slow evaporation over 5–7 days ensures thermodynamic control, allowing the molecules to reversibly bind and correct packing errors, yielding block-like crystals suitable for diffraction.

2. Crystal Mounting and Data Collection

  • Protocol: Select a transparent, block-shaped crystal (~0.15 × 0.10 × 0.08 mm) under polarized light microscopy. Mount it on a MiTeGen loop using paratone oil. Transfer immediately to the diffractometer equipped with a cryostream set to 100 K. Use Cu Kα radiation ( λ=1.54184 Å).

  • Causality: Collecting data at 100 K minimizes atomic thermal vibrations (reducing Debye-Waller factors), which is critical for accurately resolving the positions of lighter atoms (like the hydroxyl hydrogen) and distinguishing the electron density of the chlorine atom from the sulfur atom in the thiophene ring.

3. Structure Solution and Refinement

  • Protocol: Integrate the diffraction frames using APEX/SADABS. Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Self-Validation: The protocol is validated when the final R1​ value is < 0.05, wR2​ is < 0.15, and the Goodness-of-Fit (GoF) approaches 1.0. A checkCIF report must be generated to ensure no Level A or B alerts remain.

SCXRD_Workflow A 1. Crystal Growth (Slow Evaporation in MeCN) B 2. Crystal Selection (Polarized Light Microscopy) A->B C 3. Data Collection (100K, Cu Kα Radiation) B->C D 4. Integration & Scaling (SADABS / APEX) C->D E 5. Structure Solution (Intrinsic Phasing - SHELXT) D->E F 6. Refinement (Least-Squares - SHELXL) E->F G 7. Validation (checkCIF & Hirshfeld) F->G

Caption: Sequential workflow for the Single-Crystal X-Ray Diffraction validation of benzothiophene derivatives.

Structural Elucidation & Hirshfeld Surface Analysis

Once the atomic coordinates are established, the validation extends to understanding why the molecule packs the way it does. For Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate, the structural integrity is driven by a complex interplay of non-covalent interactions.

Mechanistic Insights into Crystal Packing
  • Planarity: The benzo[b]thiophene core is highly planar. The methyl carboxylate group at position 2 typically adopts a conformation nearly coplanar with the thiophene ring to maximize π -conjugation.

  • Hydrogen Bonding: The hydroxyl group at position 6 acts as a potent hydrogen bond donor. It typically interacts with the carbonyl oxygen of an adjacent molecule's ester group, forming continuous 1D hydrogen-bonded chains along the crystallographic axis.

  • Halogen Bonding: The chlorine atom at position 7 introduces steric bulk but also participates in weak C-Cl··· π or Cl···H interactions, which bridge the 1D chains into a cohesive 3D lattice.

To objectively quantify these interactions, Hirshfeld Surface Analysis is employed . By mapping the normalized contact distance ( dnorm​ ) onto the molecular surface, researchers can visually and quantitatively distinguish between strong hydrogen bonds (appearing as deep red spots on the surface) and weaker dispersion forces.

Interaction_Network Core Methyl 7-chloro-6-hydroxybenzo [b]thiophene-2-carboxylate HB Hydrogen Bonding (O-H···O=C) Core->HB directs Halogen Halogen Bonding (C-Cl···π / Cl···H) Core->Halogen directs PiPi π-π Stacking (Benzothiophene Cores) Core->PiPi directs Stability Thermodynamic Crystal Lattice Stability HB->Stability Halogen->Stability PiPi->Stability

Caption: Logical relationship of non-covalent interactions driving the thermodynamic stability of the crystal lattice.

Conclusion

For the structural validation of Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate, relying solely on powder diffraction or NMR leaves critical gaps in 3D spatial understanding. Single-Crystal X-Ray Diffraction , when executed under strict thermodynamic control and coupled with Hirshfeld Surface Analysis , provides an unparalleled, self-validating framework. This approach not only confirms the absolute configuration but maps the exact intermolecular forces—vital data for downstream drug formulation, polymorph screening, and intellectual property protection.

References

  • Ivachtchenko, A. V., Mitkin, O. D., Kravchenko, D. V., Kovalenko, S. M., Shishkina, S. V., Bunyatyan, N. D., Konovalova, I. S., Dmitrieva, I. G., Ivanov, V. V., & Langer, T. (2019). "Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking study of novel inhibitor of hepatitis B: methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate." Heliyon, 5(11), e02738.[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis." CrystEngComm, 11(1), 19-32.[Link]

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